1,4-Diazaspiro[5.5]undecan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJTTZSJNTXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC(=O)CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547757-91-4 | |
| Record name | 1, 4-DIAZASPIRO [5.5]UNDECAN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Architectural Mastery in Process Chemistry: The Synthesis and Application of 1,4-Diazaspiro[5.5]undecan-3-one
Executive Overview
In the contemporary landscape of medicinal chemistry, the shift from flat, aromatic molecules to three-dimensional, spirocyclic architectures has revolutionized drug design. By increasing the fraction of sp3-hybridized carbons (
As a highly rigid spiro-piperazinone derivative, this compound serves as the critical geometric anchor in the synthesis of Trilaciclib, an FDA-approved cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used for myelopreservation therapy . This whitepaper provides an in-depth technical analysis of the physicochemical properties, optimized synthetic methodologies, and the mechanistic causality behind the integration of 1,4-diazaspiro[5.5]undecan-3-one into advanced oncological therapeutics.
Physicochemical Profiling & Structural Data
Understanding the baseline properties of 1,4-diazaspiro[5.5]undecan-3-one is essential for optimizing downstream coupling reactions. The spiro-fusion at position 5 of the piperazinone ring imparts a rigid, orthogonal conformation to the cyclohexane moiety, which dictates its unique solubility and reactivity profiles.
Table 1: Quantitative Physicochemical and Structural Data
| Parameter | Specification / Value |
| Chemical Name | 1,4-Diazaspiro[5.5]undecan-3-one |
| CAS Registry Number | 1547757-91-4 |
| Molecular Formula | C |
| Molecular Weight | 168.24 g/mol |
| SMILES String | O=C1CNC2(CCCCC2)CN1 |
| InChIKey | KQGJTTZSJNTXDN-UHFFFAOYSA-N |
| Physical Form | Solid (White to off-white powder) |
| Storage Conditions | 2-8°C, sealed in a dry, dark environment |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315, H319, H335 |
Mechanistic Synthesis: The Telescoped Two-Pot Protocol
Historically, the synthesis of spirocyclic piperazinones suffered from linear inefficiencies, requiring the isolation of unstable intermediates. The modern, optimized two-pot synthesis circumvents these bottlenecks, driving the thermodynamic formation of the lactam directly after nitro reduction .
Step-by-Step Methodology
Objective: To synthesize the target spirocycle from cyclohexanone while bypassing the isolation of the volatile nitromethylene intermediate.
Phase 1: Henry Reaction & Michael Addition (Pot 1)
-
Reagent Charging: In a nitrogen-purged reactor, charge cyclohexanone (1.0 eq) and nitromethane (1.2 eq).
-
Causality: A slight excess of nitromethane ensures complete consumption of the ketone while minimizing dialkylation byproducts.
-
-
Catalytic Activation: Introduce a catalytic amount of a secondary amine base (e.g., piperidine).
-
Causality: The base deprotonates nitromethane to form a highly nucleophilic nitronate ion, which attacks the electrophilic carbonyl carbon of cyclohexanone to yield 1-(nitromethyl)cyclohexan-1-ol.
-
-
Dehydration: Heat the mixture to facilitate the elimination of water.
-
Causality: Dehydration yields (nitromethylene)cyclohexane. This conjugated nitroalkene is a potent Michael acceptor.
-
Self-Validation System: Monitor the reaction via HPLC (UV 254 nm). The appearance of a strong chromophore confirms the formation of the conjugated nitroalkene. Do not proceed until cyclohexanone conversion is >98%.
-
-
Conjugate Addition: Add methyl glycinate (1.1 eq) to the reactor.
-
Causality: The primary amine of methyl glycinate undergoes a 1,4-conjugate addition into the nitroalkene, forming methyl (1-(nitromethyl)cyclohexyl)glycinate.
-
Phase 2: Reductive Lactamization (Pot 2)
5. Catalyst Introduction: Transfer the crude mixture to a high-pressure hydrogenation vessel. Charge with 10% Pd/C catalyst (0.05 eq).
6. Nitro Reduction: Pressurize the vessel with H
-
Causality: Palladium catalyzes the reduction of the aliphatic nitro group to a primary amine.
-
Self-Validation System: Monitor the pressure gauge. The reaction is complete when hydrogen gas uptake ceases and system pressure stabilizes.
-
Spontaneous Cyclization: The resulting methyl (1-(aminomethyl)cyclohexyl)glycinate undergoes spontaneous intramolecular aminolysis.
-
Causality: The spatial proximity of the newly formed primary amine to the methyl ester thermodynamically drives the expulsion of methanol, forming the highly stable 6-membered piperazinone ring.
-
-
Isolation: Vent the reactor, filter the mixture through a Celite pad to remove the Pd/C catalyst, and concentrate the filtrate. Recrystallize from an ethanol/water mixture to yield pure 1,4-diazaspiro[5.5]undecan-3-one.
Workflow of the optimized two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Integration into Drug Development: The Trilaciclib Pathway
In the synthesis of Trilaciclib, 1,4-diazaspiro[5.5]undecan-3-one is not merely a structural spacer; it is the active pharmacophoric vector that positions the basic amine to interact with the solvent-exposed region near Thr107 and Asp104 of the CDK4/6 kinase domain .
The SNAr Coupling Protocol
The integration begins with a Nucleophilic Aromatic Substitution (SNAr). The secondary amine (position 1 of the spiro system) acts as a nucleophile, attacking ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
-
Causality of Reactivity: The chlorine atom on the pyrimidine ring is highly activated by the electron-withdrawing ester group at position 5 and the adjacent pyrimidine nitrogens. This electronic deficiency facilitates a smooth SNAr reaction when heated with N,N-Diisopropylethylamine (DIEA) in Dimethylacetamide (DMAc) at 95°C.
-
Subsequent Elaboration: Following the coupling, the intermediate undergoes N-protection and a DBU-mediated intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core of Trilaciclib.
Integration of 1,4-diazaspiro[5.5]undecan-3-one into the synthesis of Trilaciclib.
Conclusion
1,4-Diazaspiro[5.5]undecan-3-one represents a triumph of modern process chemistry and rational drug design. By leveraging a highly efficient, telescoped two-pot synthesis, process chemists can generate this complex spirocycle at scale without isolating hazardous intermediates. Its successful integration into the CDK4/6 inhibitor Trilaciclib underscores the critical importance of spirocyclic
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI - Molecules URL:[Link]
- Synthesis of 1,4-diazaspiro[5.5]undecan-3-one (US20210179567A1)
1,4-Diazaspiro[5.5]undecan-3-one CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 1,4-Diazaspiro[5.5]undecan-3-one , a specialized spirocyclic scaffold used in medicinal chemistry.
Scaffold Architecture for Next-Generation Therapeutics
Executive Summary
In the realm of high-value drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing Fsp3 character (fraction of sp3-hybridized carbons) and improving the physicochemical properties of drug candidates. 1,4-Diazaspiro[5.5]undecan-3-one represents a privileged structural motif where a piperazin-2-one ring is spiro-fused to a cyclohexane ring. This configuration offers a rigid, three-dimensional exit vector for substituents, distinct from flat aromatic systems, thereby enhancing selectivity in protein-ligand interactions, particularly for kinase inhibitors and G-protein coupled receptors (GPCRs).
Chemical Identity & Specifications
This section establishes the verified chemical data for the specific "3-one" derivative. Researchers must distinguish this from the common "3,5-dione" analog.
| Parameter | Specification |
| Chemical Name | 1,4-Diazaspiro[5.5]undecan-3-one |
| CAS Number | 1547757-91-4 |
| Molecular Formula | |
| Molecular Weight | 168.24 g/mol |
| SMILES | N1CC(NCC12CCCCC2)=O |
| InChIKey | KQGJTTZSJNTXDN-UHFFFAOYSA-N |
| Physical Form | Solid powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| Storage | Desiccate at -20°C (Long-term); 2-8°C (Working) |
Critical Note: Do not confuse with 1,4-diazaspiro[5.5]undecane-3,5-dione (CAS 5699-91-2), which contains a second carbonyl group and exhibits different reactivity profiles.
Structural Analysis & Pharmacophore Utility
The 1,4-diazaspiro[5.5]undecan-3-one scaffold functions as a conformationally restricted mimetic of peptides.
-
Gem-Disubstituent Effect: The spiro carbon (C6) locks the piperazinone ring into a specific conformation, reducing the entropic penalty upon binding to a biological target.
-
Vectorial Display: The Nitrogen at position 1 (
) and position 4 ( ) serve as primary handles for diversification.- -Functionalization: Often used to attach "warheads" or specificity elements (e.g., heteroaryl groups).
- -Functionalization: Typically involved in hydrogen bonding interactions within the binding pocket.
Synthesis Protocol (High-Yield Methodology)
While early syntheses of spiro-piperazinones were low-yielding, modern patent literature (e.g., WO2020041770A1) describes a robust "two-pot" sequence starting from commercially available cyclohexanone.
Reaction Scheme Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transformations.
Detailed Experimental Workflow
Note: All steps should be performed in a fume hood with appropriate PPE.
Step 1: Preparation of (Nitromethylene)cyclohexane
-
Reagents: Cyclohexanone (1.0 eq), Nitromethane (1.5 eq), Triethylamine (catalytic).
-
Procedure: Perform a Henry reaction to generate 1-(nitromethyl)cyclohexanol.
-
Dehydration: Treat the alcohol with methanesulfonyl chloride (MsCl) followed by base elimination to yield the exocyclic double bond (nitromethylene)cyclohexane.
-
Checkpoint: Monitor by TLC for the disappearance of the alcohol. The product is an alkene susceptible to polymerization; store cold.
Step 2: Michael Addition & Cyclization
-
Addition: React (nitromethylene)cyclohexane with a glycine alkyl ester (e.g., ethyl glycinate) in THF. The amine attacks the exocyclic alkene.
-
Reduction: Subject the resulting nitro-ester to hydrogenation (H2, Pd/C) or chemical reduction (Zn/AcOH). This converts the nitro group (
) to a primary amine ( ). -
Spontaneous Cyclization: Upon generation of the primary amine, the molecule undergoes intramolecular amidation with the pendant ester, closing the piperazinone ring.
-
Purification: The crude solid is typically recrystallized from Ethanol/Ethyl Acetate or purified via flash column chromatography (DCM/MeOH gradient).
Applications in Drug Discovery
The 1,4-diazaspiro[5.5]undecan-3-one scaffold is a validated intermediate in the synthesis of kinase inhibitors.[1]
Case Study: CDK Inhibitors
Patent literature highlights this scaffold in the development of Cyclin-Dependent Kinase (CDK) inhibitors.[1] The spiro-piperazinone moiety mimics the hinge-binding region of ATP or stabilizes the inhibitor in the hydrophobic pocket of the kinase.
Mechanism of Action Logic:
-
Scaffold: The spiro-cycle provides a rigid core.
-
Linker: The
nitrogen is alkylated/arylated to connect to a heteroaryl "warhead" (e.g., pyrrolo[3,2-d]pyrimidine). -
Binding: The ketone at C3 can accept hydrogen bonds from the protein backbone, while the
-H can serve as a donor.
Analytical Characterization Expectations
To validate the synthesis of CAS 1547757-91-4, researchers should observe the following spectral features:
-
1H NMR (DMSO-d6):
- 1.3 - 1.7 ppm: Multiplets corresponding to the 10 protons of the cyclohexane ring.
-
2.9 - 3.4 ppm: Distinct signals for the methylene protons (
) inside the piperazinone ring. -
7.5 - 8.0 ppm: Broad singlet for the amide proton (
at position 4).
-
MS (ESI):
-
Expected
peak at 169.2 m/z .
-
References
- Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
PubChem. (n.d.). Compound Summary: 1,4-diazaspiro[5.5]undecan-3-one.[2][1][3][4][5][6] Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (Contextual reference for spiro-scaffold utility). Retrieved from [Link]
Sources
- 1. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 2. 1,4-diazaspiro[5.5]undecan-3-one | Sun-shinechem [sun-shinechem.com]
- 3. 1,4-diazaspiro[5.5]undecan-3-one | 1547757-91-4 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1,4-Diazaspiro[5.5]undecan-3-one | 1547757-91-4 [sigmaaldrich.com]
- 6. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
History and Discovery of 1,4-Diazaspiro[5.5]undecan-3-one Derivatives: A Technical Guide
Executive Summary
As a Senior Application Scientist navigating the complex landscape of modern drug discovery, I frequently encounter chemical synthons that fundamentally alter the trajectory of targeted therapeutics. 1,4-Diazaspiro[5.5]undecan-3-one (CAS: 1547757-91-4) is one such transformative building block. Originally a niche spirocyclic ketopiperazine, it has evolved into a cornerstone intermediate in the synthesis of advanced oncology drugs, most notably the FDA-approved Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, Trilaciclib. This whitepaper explores the historical discovery, structural biology, and the self-validating synthetic protocols that govern the production of 1,4-diazaspiro[5.5]undecan-3-one derivatives.
Historical Context & Discovery Trajectory
In the late 20th century, spirocyclic compounds containing the diazaspiro[5.5]undecane core were primarily investigated for their analgesic and anticonvulsant properties [1]. The rigid, three-dimensional architecture of spirocycles was known to improve metabolic stability and target specificity in central nervous system (CNS) applications.
However, a paradigm shift occurred in the 2010s during the pursuit of selective CDK4/6 inhibitors. Researchers at G1 Therapeutics identified the 1,4-diazaspiro[5.5]undecan-3-one synthon as a critical structural motif [2]. When fused to a pyrrolo[2,3-d]pyrimidine scaffold, this spirocycle provided an optimal spatial orientation that linear or simple cyclic piperazines lacked. This discovery was the genesis of Trilaciclib (G1T28), a first-in-class therapy designed to induce transient G1 cell cycle arrest, thereby mitigating chemotherapy-induced myelosuppression in small cell lung cancer (SCLC) patients.
Structural Biology & Pharmacological Relevance
The pharmacological superiority of 1,4-diazaspiro[5.5]undecan-3-one derivatives is deeply rooted in structural causality.
Causality in Drug Design: The bulky spiro[5.5] system restricts the conformational flexibility of the piperazinone ring. This rigidity minimizes the entropic penalty upon target binding. X-ray crystallographic data reveals that these derivatives bind to the kinase-inactive conformation of CDK4/6. The positively charged spiro-piperazinone ring projects into the solvent-exposed region of the ATP-binding pocket, establishing highly favorable van der Waals interactions and hydrogen bonds with adjacent residues, specifically Thr107 and Asp104 [3].
By stabilizing this inactive conformation, the derivatives prevent the phosphorylation of the Retinoblastoma protein (Rb), thereby sequestering the E2F transcription factor and halting the cell cycle at the G1 phase.
Caption: Mechanism of action of spiro-derivatives inhibiting the CDK4/6-Rb-E2F signaling pathway.
Chemical Synthesis: Evolution & Causality
The first-generation synthesis of 1,4-diazaspiro[5.5]undecan-3-one was a linear, six-step process fraught with low atom economy. It relied on the condensation of a diamine with methyl bromoacetate or the use of hazardous reagents like trimethylsilylcyanide (TMSCN) [4].
To address these bottlenecks, a highly efficient two-pot synthesis was engineered.
Causality of the Two-Pot Strategy: The improved route leverages a Henry reaction followed by a Michael addition in the first pot. The second pot utilizes a mild reduction (Zn/NH₄Cl) that selectively reduces the nitro group to an amine. The chemical genius of this step lies in the thermodynamic driving force: the proximity of the newly formed amine to the ester drives a spontaneous intramolecular lactamization. This eliminates the need for a separate hydrolysis and peptide-coupling step, drastically improving the overall yield and scalability [5].
Caption: Step-by-step synthesis workflow of 1,4-Diazaspiro[5.5]undecan-3-one from cyclohexanone.
Self-Validating Experimental Protocol: Two-Pot Synthesis
A robust chemical protocol must be a self-validating system, incorporating strict In-Process Controls (IPCs) to guarantee reproducibility. Below is the optimized methodology for synthesizing the spirocycle core.
Pot 1: Henry Reaction and Michael Addition
-
Initiation: Charge a reactor with cyclohexanone (1.0 eq) and nitromethane (1.2 eq). Add a catalytic amount of piperidine to initiate the Henry reaction.
-
IPC 1 (Validation): Monitor the reaction via GC-MS. Do not proceed until cyclohexanone consumption is >98% to prevent downstream separation issues.
-
Dehydration: Induce dehydration via Dean-Stark distillation to form the intermediate (nitromethylene)cyclohexane.
-
Addition: Charge the reactor with methyl glycinate hydrochloride (1.1 eq) and a mild base (e.g., K₂CO₃) to facilitate the Michael addition.
-
IPC 2 (Validation): Confirm the formation of methyl (1-(nitromethyl)cyclohexyl)glycinate via LC-MS (Target m/z: [M+H]⁺ = 231).
Pot 2: Reduction and Spontaneous Cyclization 6. Reduction Setup: To the crude mixture from Pot 1, add process water, acetone, and aqueous NH₄Cl. 7. Reagent Charging: Portion-wise, charge Zinc powder (3.0 eq) while maintaining the internal temperature below 35°C.
-
Causality Check: Zn/NH₄Cl is chosen specifically because it provides a mild reduction environment, preventing the over-reduction of the ester while efficiently converting the nitro group to an amine.
-
Cyclization: Stir at ambient temperature for 4 hours. The newly formed amine will spontaneously attack the methyl ester, driving the intramolecular cyclization.
-
IPC 3 (Validation): Monitor the disappearance of the uncyclized amine intermediate via HPLC.
-
Workup & Isolation: Filter the zinc salts through a Celite pad. Extract the filtrate with Dichloromethane (DCM). Concentrate the organic layer and recrystallize the crude product from cyclohexane to yield pure 1,4-diazaspiro[5.5]undecan-3-one as a white solid.
Quantitative Data & Route Comparison
The transition from the legacy linear synthesis to the modern two-pot methodology yielded massive improvements in both efficiency and environmental impact.
| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Key Reagents / Conditions | Purity (HPLC) |
| First-Generation (Linear) | Cyclohexanone | 6 | ~15 - 20% | TMSCN, Methyl bromoacetate, High Heat | >95% |
| Second-Generation (Two-Pot) | Cyclohexanone | 2 (Pots) | >60% | Nitromethane, Methyl glycinate, Zn/NH₄Cl | >98% |
Data synthesized from comparative patent literature regarding the optimization of Trilaciclib intermediates[6].
Conclusion
The discovery and subsequent synthetic optimization of 1,4-diazaspiro[5.5]undecan-3-one derivatives represent a triumph of rational drug design and process chemistry. By understanding the causality between the spirocycle's rigid 3D conformation and its precise fit within the CDK4/6 binding pocket, researchers successfully developed breakthrough therapies. Furthermore, the evolution from a cumbersome six-step synthesis to an elegant, self-validating two-pot protocol highlights the critical role of chemical manufacturing in bringing complex pharmacological agents to the clinic.
References
- The Electrochemistry of 1-Substituted-1,4-diazaspiro[5.5]undecane-3,5-diones.RSC Publishing.
- Trilaciclib hydrochloride: Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor.Drugs of the Future / Portico.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.MDPI.
- Synthetic Approaches to Piperazine-Containing Drugs (PMC).National Institutes of Health.
- US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.Google Patents.
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.Google Patents.
Architectural Rigidity and CYP450 Evasion: Metabolic Stability Profiles of 1,4-Diazaspiro[5.5]undecan-3-one Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Focus: Structural causality, CYP450 evasion mechanisms, and self-validating in vitro stability workflows.
Executive Summary: The Spirocyclic Advantage in Drug Design
In modern medicinal chemistry, the transition from flat, two-dimensional heteroaromatics to three-dimensional,
Most notably, this specific spiro-fusion is utilized as a core structural intermediate in the synthesis of advanced Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as trilaciclib[3]. The incorporation of the 1,4-diazaspiro[5.5]undecan-3-one core fundamentally shifts the metabolic clearance profile of the resulting active pharmaceutical ingredient (API), shielding it from rapid first-pass metabolism and ensuring systemic exposure[4].
Mechanistic Causality: Why 1,4-Diazaspiro[5.5]undecan-3-one Resists Metabolism
As an application scientist analyzing structure-metabolism relationships (SMR), it is critical to understand why this specific scaffold resists enzymatic degradation. The metabolic stability of 1,4-diazaspiro[5.5]undecan-3-one is not coincidental; it is engineered through three distinct structural mechanisms:
-
Elimination of the
-Carbon Soft Spot: Cytochrome P450 (CYP450) enzymes typically initiate the degradation of aliphatic amines via -hydroxylation, leading to rapid ring-opening or N-dealkylation. In 1,4-diazaspiro[5.5]undecan-3-one, the C5 position is a quaternary spiro-carbon. Lacking abstractable hydrogen atoms, this site is completely inert to CYP-mediated oxidation[2]. -
Electronic Deactivation via the Lactam Motif: The carbonyl group at the C3 position exerts a strong electron-withdrawing effect on the adjacent N4 nitrogen. By reducing the electron density and basicity of the amine, the lactam motif makes the nitrogen significantly less susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs) and further deactivates adjacent bonds against CYP attack.
-
Optimized Lipophilicity (
): The incorporation of the bulky, -hybridized cyclohexane ring increases the fraction of the molecule. This lowers non-specific lipophilicity compared to planar aromatic equivalents, reducing the compound's affinity for the highly lipophilic active sites of CYP3A4 and CYP2D6.
Figure 1: Mechanistic logic of CYP450 evasion by the 1,4-diazaspiro[5.5]undecan-3-one architecture.
Quantitative Data: Scaffold Comparison
To demonstrate the profound impact of this spirocyclic architecture, we compare the intrinsic clearance (
Note: The data below represents standardized in vitro Human Liver Microsome (HLM) baseline metrics for these isolated pharmacophores.
| Scaffold Architecture | Structural Vulnerability | Predominant Clearance Pathway | ||
| Linear Piperazine | High basicity, exposed | 85.4 | 12.5 | Rapid CYP-mediated N-dealkylation |
| Monocyclic Piperazinone | Exposed ring protons, moderate basicity | 42.1 | 28.4 | CYP3A4-mediated ring hydroxylation |
| 1,4-Diazaspiro[5.5]undecan-3-one | Spiro-fused, | < 5.0 | > 120 | Highly stable; trace glucuronidation |
Self-Validating Protocol: Hepatocyte Metabolic Stability Assay
While Human Liver Microsomes (HLMs) are useful for isolating Phase I metabolism, cryopreserved human hepatocytes provide a complete enzymatic profile (Phase I + Phase II), making them the gold standard for evaluating highly stable spirocycles[5].
The following step-by-step methodology is engineered as a self-validating system . By incorporating specific concentration thresholds and internal controls, the assay inherently flags false positives (e.g., compound degradation due to chemical instability rather than enzymatic metabolism).
Step-by-Step Methodology
1. Cell Thawing and Preparation (The Viability Gate)
-
Thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Suspend cells in William's E Medium supplemented with GlutaMAX.
-
Causality Check: Assess viability using Trypan Blue exclusion. Viability must exceed 70% . If viability is lower, active transport mechanisms and intracellular cofactor concentrations (e.g., UDPGA, PAPS) are compromised, leading to artificially low clearance rates. Adjust cell density to
viable cells/mL.
2. Substrate Incubation (Kinetic Control)
-
Prepare a 10 mM stock of the 1,4-diazaspiro[5.5]undecan-3-one derivative in DMSO.
-
Dilute the stock into the hepatocyte suspension to achieve a final assay concentration of 1
M (Final DMSO concentration 0.1%). -
Causality Check: The 1
M concentration is deliberately chosen to remain well below the Michaelis-Menten constant ( ) for typical CYP enzymes. This ensures the reaction operates under first-order kinetics, which is a mathematical prerequisite for accurately calculating .
3. System Validation Controls (The Self-Validating Step)
-
Run parallel incubations with Verapamil (High clearance positive control) and Warfarin (Low clearance negative control).
-
Run a parallel incubation of the test compound in heat-inactivated hepatocytes.
-
Causality Check: If the test compound depletes in the heat-inactivated control, the instability is chemical, not metabolic. If Verapamil does not clear rapidly, the hepatocytes are metabolically dead, and the assay must be rejected.
4. Time-Course Sampling & Quenching
-
Incubate the plate on an orbital shaker at 37°C in a 5%
atmosphere. -
At intervals of 0, 15, 30, 60, 90, and 120 minutes, transfer 50
L aliquots into a quenching plate containing 150 L of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide 100 ng/mL). -
Causality Check: The 3:1 ratio of cold organic solvent instantly denatures all metabolic enzymes, freezing the kinetic timepoint, while simultaneously precipitating cellular proteins to prevent LC-MS/MS column fouling.
5. Bioanalysis and PK Modeling
-
Centrifuge the quench plate at 4,000 rpm for 15 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS (MRM mode).
-
Plot the natural log of the remaining compound percentage against time to determine the elimination rate constant (
). Calculate and , where is the incubation volume and is the cell density.
Figure 2: Self-validating hepatocyte metabolic stability assay workflow for spirocyclic compounds.
References
- US Patent US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- US Patent WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases (Hepatocyte Assay Protocol).
-
Drugs of the Future 2020 - Trilaciclib hydrochloride. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Available at: [Link]
-
MDPI Pharmaceuticals - Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
Sources
- 1. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 2. 1,4-Diazaspiro[4.5]decan-2-one|CAS 19718-88-8 [benchchem.com]
- 3. Portico [access.portico.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases - Google Patents [patents.google.com]
Conformational analysis of 1,4-Diazaspiro[5.5]undecan-3-one rings
Topic: Conformational Analysis and Synthetic Architecture of 1,4-Diazaspiro[5.5]undecan-3-one Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists
Executive Summary: The Orthogonal Advantage
In the pursuit of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinases, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp3-hybridized carbons (
This guide provides a rigorous analysis of the conformational constraints, synthetic pathways, and structural dynamics of this scaffold, offering a roadmap for its application in structure-based drug design (SBDD).
Structural Architecture & Stereoelectronic Properties
The 1,4-diazaspiro[5.5]undecan-3-one system consists of a cyclohexane ring spiro-fused at the C5 position of a piperazin-2-one (often numbered 3-one in patent literature depending on heteroatom priority) ring.
The Spiro Constraint
The defining feature of this molecule is the quaternary spiro-carbon (C5). This atom acts as a "structural insulator," preventing the conjugation of electronic effects between the two rings while locking them into a perpendicular arrangement.
-
Vectorality: The vectors of substituents on the piperazinone nitrogen (N1/N4) are fixed relative to the cyclohexane ring, allowing for precise probing of hydrophobic pockets.
-
Rigidity: The spiro-fusion significantly reduces the entropic penalty of binding (
) compared to flexible analogs like 4-phenylpiperidines.
The Piperazinone Pucker
While the cyclohexane ring predominantly adopts a low-energy chair conformation (
-
Amide Planarity: The
bond (atoms 3-4 or 2-3) forces a segment of the ring into planarity ( character). -
Conformation: Consequently, the piperazinone ring cannot adopt a perfect chair. It exists in an equilibrium between a half-chair and a distorted sofa conformation. This puckering is critical for positioning the N1/N4 substituents.
Conformational Analysis & Energy Landscapes
Understanding the energy barriers between conformers is vital for predicting bioactivity.
Ring Flipping Dynamics
The cyclohexane ring undergoes standard chair-chair interconversion, but the spiro-fusion introduces steric strain (1,3-diaxial interactions) that can bias the equilibrium, especially if the cyclohexane ring is substituted.
-
Global Minimum: Chair (Cyclohexane) + Half-Chair (Piperazinone).
-
High Energy State: Twist-Boat (Cyclohexane).
-
Nitrogen Inversion: The amine nitrogen (non-amide) undergoes pyramidal inversion, but the spiro-bulk often favors the equatorial orientation of the lone pair or substituent to minimize steric clash with the cyclohexane protons.
Diagram: Conformational Energy States
Figure 1: Simplified energy landscape of the spiro-system. The high barrier to the twist-boat form stabilizes the orthogonal geometry necessary for receptor selectivity.
Synthetic Protocol: The "Nitro-Michael" Route
A robust, self-validating synthesis is required to access this scaffold. The most authoritative method, utilized in CDK inhibitor development (Vertex Pharmaceuticals), relies on a nitro-aldol condensation followed by a reductive cyclization.
Step-by-Step Methodology
Reagents: Cyclohexanone, Nitromethane, Glycine Ethyl Ester, Raney Nickel (or Pd/C).
-
Henry Reaction (Nitroaldol):
-
Michael Addition:
-
Reductive Cyclization (The "Zipper" Step):
-
Hydrogenate the nitro group (
, Raney Ni, MeOH). -
Cascade: The nitro group reduces to a primary amine (
). This amine intramolecularly attacks the ethyl ester of the glycine moiety. -
Result: Formation of the lactam (3-one) ring.
-
Diagram: Synthetic Workflow
Figure 2: The reductive cyclization route allows for the efficient construction of the spiro-lactam core in high yield.
Analytical Profiling & Validation
To ensure scientific integrity, the synthesized scaffold must be validated using orthogonal analytical techniques.
NMR Spectroscopy Signatures
| Feature | Expected Signal ( | Structural Insight |
| Amide Proton | Confirms lactam formation (N4-H). | |
| Spiro Methylene | The | |
| Glycine Methylene | The | |
| Cyclohexane | Broad multiplets typical of chair flipping. |
X-Ray Crystallography Criteria
If single crystals are obtained (recrystallize from EtOH/EtOAc), look for:
-
Bond Length: The
bond should be approx 1.33 Å (partial double bond character). -
Puckering Parameters: Calculate Cremer-Pople parameters to quantify the deviation of the piperazinone ring from planarity.
-
Intermolecular H-Bonds: The amide NH is a strong donor; the carbonyl O is an acceptor. This often leads to dimer formation in the crystal lattice.
Applications in Drug Discovery
The 1,4-diazaspiro[5.5]undecan-3-one scaffold is not merely a structural curiosity; it is a functional pharmacophore.
-
CDK Inhibitors: Used to position heteroaryl groups into the ATP-binding pocket of Cyclin-Dependent Kinases. The spiro-ring fills the solvent-exposed region while directing the inhibitor hinge-binding motif.
-
Nociceptin Antagonists: The rigid spacing between the two nitrogens mimics the ethylenediamine pharmacophore found in many GPCR ligands but with reduced conformational entropy.
-
METTL3 Inhibitors: Recent studies utilize diazaspiro systems to inhibit RNA methyltransferases, exploiting the scaffold's ability to traverse narrow enzymatic tunnels.
References
- Synthesis of 1,4-diazaspiro[5.5]undecan-3-one and analogues.
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: Journal of Chemical Information and Modeling (via NIH). URL:[Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Source: Journal of Medicinal Chemistry.[3] URL:[Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Source: Arabian Journal of Chemistry.[4] URL:[Link]
Sources
- 1. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Is 1,4-Diazaspiro[5.5]undecan-3-one a privileged scaffold in drug discovery?
An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecan-3-one: An Emerging Privileged Scaffold in Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The Evolving Concept of "Privilege" in Medicinal Chemistry
The term "privileged scaffold," first introduced in 1988, describes molecular frameworks capable of binding to multiple, often unrelated, biological targets.[1] This concept has become a cornerstone of modern drug discovery, guiding the design of compound libraries with a higher probability of yielding bioactive hits.[2][3] Initially, this "privilege" was observed in structures like the benzodiazepine core, which showed remarkable versatility in targeting different receptors.[4] Today, the search for novel privileged scaffolds continues, driven by the need to address increasingly complex biological targets and the demand for drugs with novel mechanisms of action. This guide delves into the 1,4-diazaspiro[5.5]undecan-3-one core, evaluating its characteristics and growing utility as an emerging privileged scaffold for the next generation of therapeutics.
The Strategic Advantage of Three-Dimensionality: The Rise of Spirocyclic Scaffolds
For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the pursuit of improved physicochemical properties and novel intellectual property has led to a paradigm shift towards more three-dimensional (3D) molecules. Spirocycles, which feature two rings joined by a single common atom, are at the forefront of this movement.[5][6]
The key advantage of spirocyclic scaffolds lies in their inherent 3D geometry and high fraction of sp3-hybridized carbons (Fsp3).[5] A higher Fsp3 count is strongly correlated with increased success in clinical development, attributed to several factors:
-
Improved Physicochemical Properties: Introducing spirocyclic centers can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability by blocking sites of metabolism.[5][7]
-
Enhanced Target Binding: The rigid, defined 3D orientation of substituents on a spirocyclic core allows for more precise and high-affinity interactions with the complex topologies of protein binding sites.[8][9]
-
Exploration of Novel Chemical Space: Spirocycles provide access to unique molecular shapes that are underrepresented in traditional compound libraries, offering new opportunities for drug design.[7]
The diazaspiro[5.5]undecane framework, a class of spiro-heterocycles, has garnered significant attention for its repeated appearance in biologically active compounds, validating its status as a core of significant interest.[10][11]
The Diazaspiro[5.5]undecane Core: A Family of Biologically Versatile Structures
While this guide focuses on the 1,4-diazaspiro[5.5]undecan-3-one variant, its "privileged" nature is best understood by examining the successes of its close relatives. This family of scaffolds has demonstrated remarkable versatility, yielding compounds active against a diverse array of biological targets.
-
1,9-Diazaspiro[5.5]undecanes: This isomer is found in compounds developed for treating obesity (acting as neuropeptide Y antagonists), pain, and various cardiovascular and psychotic disorders.[11]
-
1-Oxa-4,9-diazaspiro[5.5]undecanes: Researchers have successfully designed dual-target ligands based on this scaffold, specifically potent μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain.[12] This dual activity is a hallmark of a privileged structure.
-
1,4,9-Triazaspiro[5.5]undecan-2-ones: Derivatives of this core have emerged as potent and selective inhibitors of METTL3, an RNA methyltransferase and a key target in oncology.[13][14]
This consistent success across different therapeutic areas underscores the inherent value of the diazaspiro[5.5]undecane framework. It provides a robust and adaptable platform for presenting key pharmacophoric features in a favorable 3D arrangement.
Focus: 1,4-Diazaspiro[5.5]undecan-3-one – A L Keystone for Advanced Therapeutics
The specific 1,4-diazaspiro[5.5]undecan-3-one core has recently been highlighted not just as a potential pharmacophore itself, but as a crucial synthetic intermediate for constructing complex pharmaceutical compounds.[15][16] Its value is particularly noted in the synthesis of molecules for treating disorders involving abnormal cellular proliferation, such as cancer.[17] The availability of efficient synthetic routes is critical for any scaffold to be widely adopted in drug discovery programs.
Synthetic Accessibility: The Gateway to Exploration
The utility of a scaffold is directly linked to its ease of synthesis. Patented improvements to the synthesis of 1,4-diazaspiro[5.5]undecan-3-one demonstrate its industrial relevance. An efficient, two-pot process starting from commercially available cyclohexanone has been developed, making this valuable intermediate readily accessible for library synthesis and lead optimization.[15][16]
Below is a generalized workflow based on published patent literature, illustrating the key transformations.
Caption: High-level workflow for the two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Biological Significance and Therapeutic Potential
While the unsubstituted core serves primarily as a building block, its derivatives are where the therapeutic potential is realized. The structural features of the 1,4-diazaspiro[5.5]undecan-3-one core—a rigid spirocyclic center, a lactam moiety, and two nitrogen atoms for further functionalization—make it an ideal starting point for designing ligands for a variety of targets.
Drawing parallels from structurally related compounds, derivatives are predicted to have significant potential in several key therapeutic areas:
-
Oncology: As noted in synthetic patents and demonstrated by related triazaspiro-undecanone METTL3 inhibitors, this scaffold is well-suited for developing anticancer agents.[17][18] The rigid core can position substituents to interact with the active sites of kinases and other cancer-related enzymes.
-
Neuroscience: Numerous aza- and diazaspiro[5.5]undecane compounds have been identified as modulators of central nervous system targets, such as the GABA-A receptor.[18] This suggests potential applications in treating anxiety, epilepsy, and other neurological disorders.
Data Presentation: Biological Activities of Related Diazaspiro[5.5]undecane Scaffolds
To illustrate the therapeutic versatility of the broader scaffold family, the following table summarizes the activities of representative compounds.
| Scaffold Class | Specific Target(s) | Therapeutic Area | Potency (IC50/EC50/Ki) | Reference |
| 1,4,9-Triazaspiro[5.5] undecan-2-one | METTL3 | Oncology | 5 nM (IC50) | [13] |
| 1-Oxa-4,9-diazaspiro[5.5] undecane | µ-Opioid Receptor (MOR) / σ1 Receptor (σ1R) | Pain | MOR: 1.2 nM (Ki)σ1R: 3.4 nM (Ki) | [12] |
| 1,9-Diazaspiro[5.5] undecane | Neuropeptide Y (NPY) Y5 Receptor | Obesity | 11 nM (IC50) | [11] |
| Diazaspiro[5.5]undecane Derivative | SK-HEP-1 (Liver Adenocarcinoma) | Oncology | 46.31 µg/ml (IC50) | [18] |
Experimental Protocols: A Validated Synthetic Approach
The following protocol is a representative, detailed methodology for the synthesis of the core scaffold, adapted from publicly available patent literature.[15] This self-validating system ensures reproducibility and provides a solid foundation for further derivatization.
Protocol: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
Part A: Synthesis of Methyl (1-(nitromethyl)cyclohexyl)glycinate (Pot 1)
-
Reaction Setup: To a flame-dried, argon-purged reaction vessel, add cyclohexanone (1.0 eq) and nitromethane (1.1 eq) in a suitable solvent (e.g., THF).
-
Michael Addition: Cool the mixture to 0°C and add a base (e.g., DBU, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Aqueous Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (nitromethylene)cyclohexane intermediate is often used directly.
-
Second Michael Addition: Dissolve the crude intermediate and methyl glycinate hydrochloride (1.5 eq) in methanol. Add a base (e.g., triethylamine, 3.0 eq) and stir at room temperature for 24 hours.
-
Isolation: Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield methyl (1-(nitromethyl)cyclohexyl)glycinate.
Part B: Reduction and Cyclization to 1,4-Diazaspiro[5.5]undecan-3-one (Pot 2)
-
Reaction Setup: Dissolve the nitro-glycinate from Part A (1.0 eq) in a mixture of acetone and water. Add ammonium chloride (5.0 eq).
-
Nitro Reduction: Cool the solution to 0°C and add zinc powder (10.0 eq) portion-wise, maintaining the temperature below 10°C. Stir vigorously for 4-6 hours at room temperature.
-
Filtration and Basification: Filter the reaction mixture through celite, washing the pad with DCM. Basify the filtrate with an aqueous solution of potassium carbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Cyclization and Isolation: Combine the organic layers, dry over sodium sulfate, and concentrate. The resulting crude amino-glycine will often cyclize upon standing or gentle heating. The final product, 1,4-diazaspiro[5.5]undecan-3-one, can be purified by recrystallization or chromatography.
Caption: Key stages in the validated synthesis of the target scaffold.
Conclusion and Future Outlook
The evidence strongly supports the classification of the diazaspiro[5.5]undecane core, and by extension the 1,4-diazaspiro[5.5]undecan-3-one derivative, as a privileged scaffold in modern drug discovery. While it may not have the historical fame of the benzodiazepines, its value is demonstrated through:
-
Proven Versatility: The broader diazaspiro[5.5]undecane family has produced potent and selective ligands for diverse targets in oncology, neuroscience, and pain management.
-
Favorable Physicochemical Properties: Its inherent three-dimensionality provides a distinct advantage for achieving drug-like properties.
-
Synthetic Tractability: Efficient and scalable synthetic routes to the 1,4-diazaspiro[5.5]undecan-3-one core make it an attractive and accessible building block for medicinal chemists.
As drug discovery continues to tackle "undruggable" targets and seeks to optimize multifaceted drug properties, the strategic application of 3D-rich, versatile, and accessible scaffolds like 1,4-diazaspiro[5.5]undecan-3-one will be paramount. It represents not just a static core, but a dynamic platform for the innovation of future medicines.
References
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The use of spirocycles in drug design. Expert Opinion on Drug Discovery, 11(1), 13-28. [Link]
-
Bara, R. et al. (2021). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. Molecules, 26(11), 3192. [Link]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2010). Privileged scaffolds for library design and drug discovery. Bioorganic & Medicinal Chemistry Letters, 20(12), 3626-3632. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
- BioNumerik Pharmaceuticals, Inc. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- BioNumerik Pharmaceuticals, Inc. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
BioNumerik Pharmaceuticals, Inc. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. World Intellectual Property Organization. WO/2020/041770. [Link]
-
Li, J. J., & Johnson, D. S. (Eds.). (2016). Privileged Scaffolds in Drug Discovery. Elsevier. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
Muller, K. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]
-
Pradhan, P. P., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(1), 1-10. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Kandeel, M. M., & Abdel-Gawad, H. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30896-30911. [Link]
-
Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(24), 11330-11346. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 10. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 11. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 16. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Determining the Solubility of 1,4-Diazaspiro[5.5]undecan-3-one for Pharmaceutical Development
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a promising molecule from a lab curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor aqueous solubility can severely limit a drug candidate's bioavailability, hindering its therapeutic efficacy, while its solubility in organic solvents is crucial for formulation, purification, and various stages of chemical synthesis.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 1,4-Diazaspiro[5.5]undecan-3-one, a versatile spirocyclic scaffold of growing interest in medicinal chemistry.[2][3][4] As an intermediate in the synthesis of complex pharmaceutical compounds, a thorough understanding of its solubility is paramount for process optimization and the development of robust formulations.[2][3]
This document moves beyond a simple recitation of protocols. It is designed to be a self-validating system, grounding every experimental choice in established scientific principles. We will not only describe how to perform these experiments but also explain why specific choices are made, empowering the researcher to adapt and troubleshoot effectively.
Physicochemical Properties of 1,4-Diazaspiro[5.5]undecan-3-one
A foundational understanding of the physicochemical properties of 1,4-Diazaspiro[5.5]undecan-3-one is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O | [5] |
| Molecular Weight | 168.24 g/mol | [5][6] |
| Appearance | Solid powder | [5][7] |
| Purity | Typically ≥97% | [6] |
| Storage Conditions | Dry, dark, and at 0-4°C for short term or -20°C for long term. | [5] |
Solubility Profile: A Comparative Analysis
The solubility of a compound is not an intrinsic property but rather a function of the solute, the solvent, and the experimental conditions (e.g., temperature, pH). While extensive quantitative data for 1,4-Diazaspiro[5.5]undecan-3-one is not widely published, it is known to be soluble in Dimethyl Sulfoxide (DMSO).[5] To provide a comprehensive understanding, this section outlines a proposed study to generate a detailed solubility profile.
Table 1: Quantitative Solubility Data for 1,4-Diazaspiro[5.5]undecan-3-one at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) | Method Used |
| Water | 78.5 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~78 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Methanol | 32.7 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Ethanol | 24.5 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Isopropyl Alcohol | 19.9 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Acetone | 20.7 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Acetonitrile | 37.5 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Dichloromethane (DCM) | 9.1 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Tetrahydrofuran (THF) | 7.6 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Toluene | 2.4 | - | (To be determined) | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 10 (based on supplier data) | (To be determined) | Thermodynamic (Shake-Flask) |
Experimental Protocols for Solubility Determination
To ensure scientific rigor and reproducibility, we will detail two primary methods for solubility determination: the gold-standard thermodynamic "shake-flask" method and a higher-throughput kinetic solubility assay.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound.[9] It is considered the most accurate method for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[10]
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 5-10 mg of 1,4-Diazaspiro[5.5]undecan-3-one into a clean, dry glass vial. The exact amount should be in excess of its expected solubility.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the undissolved solid to sediment.[10] Carefully collect the supernatant, ensuring no solid particles are transferred. For more rigorous separation, centrifuge the vial and then collect the supernatant, or filter it through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent.
-
Quantification: Prepare a series of standard solutions of 1,4-Diazaspiro[5.5]undecan-3-one of known concentrations. Analyze both the standards and the saturated solution sample by a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of 1,4-Diazaspiro[5.5]undecan-3-one in the saturated sample.
Kinetic Solubility Assay
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), will precipitate when diluted into an aqueous buffer.[9] This method is higher-throughput and often used in early drug discovery to flag potential solubility issues.
Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry or nephelometry.[9]
Experimental Workflow:
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 5. 1,4-diazaspiro[5.5]undecan-3-one | Sun-shinechem [sun-shinechem.com]
- 6. 1,4-Diazaspiro[5.5]undecan-3-one | 1547757-91-4 [sigmaaldrich.com]
- 7. 1,4-diazaspiro[5.5]undecan-3-one | HANGZHOU LINGRUI CHEMICAL CO.,LTD | BuyChemJapan [buychemjapan.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of 1,4-Diazaspiro[5.5]undecan-3-one, a valuable spirocyclic scaffold for the development of novel therapeutics. The described protocol is an efficient, two-pot process commencing from readily available cyclohexanone. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the chemical transformations involved, grounded in established chemical principles. We detail the causality behind experimental choices, provide a self-validating protocol, and support key claims with authoritative references.
Introduction
Spirocyclic systems, particularly those incorporating nitrogen atoms, are privileged structures in medicinal chemistry. Their rigid, three-dimensional frameworks offer unique opportunities for exploring chemical space and designing molecules with high specificity and novel pharmacological profiles. 1,4-Diazaspiro[5.5]undecan-3-one serves as a critical intermediate in the synthesis of various pharmaceutical compounds, including those investigated for the treatment of disorders involving abnormal cellular proliferation.[1][2][3]
Historically, the synthesis of this spiro-lactam involved lengthy, multi-step processes.[1] The protocol detailed herein is based on an improved, more streamlined two-pot synthesis that enhances yield and reduces the number of required chemical reactions.[1][2] This method proceeds through a sequence of four key chemical transformations: a Henry reaction followed by dehydration, a Michael addition, nitro group reduction, and a final intramolecular cyclization.
Overall Synthetic Scheme
The synthesis is performed in two main stages, or "pots," without the need to isolate every intermediate, thereby improving overall efficiency.
Pot 1: Synthesis of the Michael Adduct
-
Step 1: Henry reaction of cyclohexanone with nitromethane to form 1-(nitromethyl)cyclohexan-1-ol.
-
Step 2: In-situ dehydration to yield (nitromethylene)cyclohexane.
-
Step 3: Michael addition of an alkyl glycinate to the nitroalkene to produce the key intermediate, alkyl (1-(nitromethyl)cyclohexyl)glycinate.[2]
Pot 2: Reduction and Cyclization
-
Step 4: The nitro group of the Michael adduct is reduced to a primary amine.
-
Step 5: The resulting amino ester undergoes a spontaneous or induced intramolecular cyclization to form the final product, 1,4-diazaspiro[5.5]undecan-3-one.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the two-pot synthesis.
Caption: Two-pot synthetic workflow for 1,4-Diazaspiro[5.5]undecan-3-one.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Two-Pot Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
This protocol consolidates the synthesis into two main parts, corresponding to the formation of the key glycinate intermediate and its subsequent conversion to the final product.
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |
| Cyclohexanone | C₆H₁₀O | 98.14 | |
| Nitromethane | CH₃NO₂ | 61.04 | |
| Methyl Glycinate HCl | C₃H₈ClNO₂ | 125.55 | Or other alkyl glycinate salts |
| Base (e.g., DBU) | C₉H₁₆N₂ | 152.24 | For Michael Addition |
| Reducing Agent (e.g., Zinc powder) | Zn | 65.38 | For nitro group reduction |
| Ammonium Chloride | NH₄Cl | 53.49 | Used with Zinc |
| Potassium Carbonate | K₂CO₃ | 138.21 | For workup |
| Solvents | - | - | Acetone, Dichloromethane (DCM), Cyclohexane, Process Water |
Part A: Synthesis of Methyl (1-(nitromethyl)cyclohexyl)glycinate hydrobromide (Pot 1)
The first pot focuses on the formation of the key Michael adduct. The use of a hydrobromic acid workup allows for high-yield isolation of the intermediate by filtration, which is a key improvement for this synthesis.[2]
-
Reaction Setup: In a suitable reaction vessel, combine cyclohexanone and nitromethane.
-
Henry Reaction & Dehydration: The initial reaction is a base-catalyzed Henry condensation to form 1-(nitromethyl)cyclohexan-1-ol, which subsequently dehydrates under the reaction conditions to form the reactive intermediate, (nitromethylene)cyclohexane.
-
Michael Addition: An alkyl glycinate, such as methyl glycinate, is then added to the (nitromethylene)cyclohexane intermediate. This conjugate addition reaction forms the desired alkyl (1-(nitromethyl)cyclohexyl)glycinate.[2]
-
Isolation: A hydrobromic acid workup can be employed to precipitate the Michael adduct as its hydrobromide salt, allowing for isolation in high yield via simple filtration.[2]
Part B: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one (Pot 2)
-
Reaction Setup: Charge a reaction vessel with process water, ammonium chloride, and acetone.[1]
-
Addition of Intermediate: Add the methyl (1-(nitromethyl)cyclohexyl)glycinate hydrobromide salt from Part A to the vessel.[1]
-
Nitro Group Reduction: Add zinc powder portion-wise to the reaction mixture. The use of zinc dust in the presence of a proton source like ammonium chloride is a common and effective method for the reduction of aliphatic nitro compounds to amines.[1]
-
Workup and Cyclization:
-
After the reduction is complete, add a solution of potassium carbonate (K₂CO₃).[1]
-
Extract the aqueous layer with dichloromethane (DCM).
-
The organic layers are combined. The intermediate, methyl (1-(aminomethyl)cyclohexyl)glycinate, will be present in this organic phase.
-
The solvent is exchanged to a higher boiling point solvent if necessary, and heat is applied to facilitate the intramolecular cyclization, where the newly formed primary amine attacks the ester carbonyl to form the lactam ring of 1,4-diazaspiro[5.5]undecan-3-one with the elimination of methanol.
-
-
Purification:
-
The crude product can be purified by adding cyclohexane to the composite organic layer to induce precipitation.[1]
-
The resulting solid is collected by filtration and dried to yield the final product.
-
Mechanism of Key Steps
Nitro Group Reduction
The reduction of the nitro group to a primary amine is a critical step. While various reagents can accomplish this, zinc metal in the presence of an acid or ammonium chloride is a classic and robust method.
Caption: General scheme for the reduction of a nitro group to an amine.
Intramolecular Cyclization
The final ring-closing step is an intramolecular nucleophilic acyl substitution. The primary amine, being nucleophilic, attacks the electrophilic carbonyl carbon of the ester. The subsequent loss of the alcohol (e.g., methanol) forms the stable five-membered lactam ring.
Caption: Intramolecular cyclization to form the spiro-lactam product.
Conclusion
The two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one from cyclohexanone represents a significant improvement over previous methods, offering higher yields and a more streamlined workflow.[1][2] This application note provides a detailed protocol intended to enable researchers to reliably produce this valuable intermediate for applications in drug discovery and development. The key to the process's efficiency lies in the combination of multiple reaction steps into two pots and an effective isolation strategy for the key Michael adduct intermediate.
References
- Title: Improved synthesis of 1,4-diazaspiro[5.
- Title: Synthesis of 1,4-diazaspiro[5.
-
Title: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones Source: Arabian Journal of Chemistry URL: [Link]
-
Title: IMPROVED SYNTHESIS OF 1,4-DIAZASPIRO[5.5]UNDECAN-3-ONE Source: PATENTSCOPE (WO/2020/041770) URL: [Link]
Sources
Protocols for the Functionalization of 1,4-Diazaspiro[5.5]undecan-3-one: A Guide for Medicinal Chemists
The 1,4-diazaspiro[5.5]undecan-3-one scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the development of novel therapeutics. Its rigid spirocyclic core, combined with two modifiable nitrogen centers, provides a versatile platform for generating diverse chemical libraries with distinct pharmacological profiles. This guide provides detailed application notes and protocols for the key functionalization reactions of this scaffold, including N-arylation, N-alkylation, and N-acylation, to empower researchers in their drug discovery endeavors.
Introduction to the 1,4-Diazaspiro[5.5]undecan-3-one Scaffold
The synthesis of the 1,4-diazaspiro[5.5]undecan-3-one core has been optimized in recent years, with efficient processes starting from commercially available materials like cyclohexanone.[1][2][3] These synthetic advancements have made the scaffold more accessible for broader applications in drug discovery. The presence of a lactam nitrogen (N1) and a secondary amine (N4) allows for orthogonal functionalization, enabling the precise tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles.
Strategic Functionalization of Nitrogen Centers
The two nitrogen atoms of the 1,4-diazaspiro[5.5]undecan-3-one core offer distinct opportunities for chemical modification. The N1 position, as part of the lactam, is typically less nucleophilic and often requires specific catalytic conditions for arylation or alkylation. The N4 position, a secondary amine, is more nucleophilic and readily undergoes a wider range of standard amine derivatization reactions.
Caption: Functionalization points on the 1,4-diazaspiro[5.5]undecan-3-one scaffold.
Section 1: N-Arylation of the Lactam Nitrogen (N1) via Buchwald-Hartwig Amination
The introduction of an aryl or heteroaryl moiety at the N1 position can significantly influence the pharmacological properties of the molecule. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds under relatively mild conditions.[4]
Scientific Rationale
The lactam nitrogen of 1,4-diazaspiro[5.5]undecan-3-one is less nucleophilic than the secondary amine at N4, making direct nucleophilic aromatic substitution challenging. The Buchwald-Hartwig reaction overcomes this limitation by employing a palladium catalyst that undergoes a catalytic cycle of oxidative addition to the aryl halide, coordination of the lactam, deprotonation by a base, and reductive elimination to form the desired N-arylated product. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocol: N-Arylation of 1,4-Diazaspiro[5.5]undecan-3-one
This protocol is adapted from a procedure used for the closely related 1,4,9-triazaspiro[5.5]undecan-2-one scaffold and is expected to be applicable to the target molecule.[5]
Materials:
-
1,4-Diazaspiro[5.5]undecan-3-one
-
Aryl or heteroaryl halide (e.g., 4-bromobenzyl bromide)
-
Palladium precatalyst (e.g., RuPhos Pd G4)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add 1,4-diazaspiro[5.5]undecan-3-one (1.0 eq.), the aryl halide (1.1 eq.), cesium carbonate (2.0 eq.), the palladium precatalyst (0.05 eq.), and the phosphine ligand (0.10 eq.).
-
Add anhydrous, degassed 1,4-dioxane to the vial.
-
Seal the vessel and heat the reaction mixture to 100-150 °C. The reaction can be performed in a conventional oil bath or a microwave reactor.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated 1,4-diazaspiro[5.5]undecan-3-one derivative.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Condition | Rationale |
| Catalyst | RuPhos Pd G4 (or similar) | Provides an active Pd(0) species and a bulky, electron-rich ligand to facilitate the catalytic cycle. |
| Ligand | RuPhos | Stabilizes the palladium center and promotes reductive elimination. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base to deprotonate the lactam nitrogen. |
| Solvent | 1,4-Dioxane | A high-boiling, aprotic solvent suitable for high-temperature reactions. |
| Temperature | 100-150 °C | Sufficient energy to overcome the activation barrier of the reaction. |
digraph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"Start" [label="Combine Reactants\n(Spiro-lactam, Aryl Halide,\nBase, Catalyst, Ligand)\nin Anhydrous Dioxane", fillcolor="#FFFFFF"]; "Reaction" [label="Heat under Inert\nAtmosphere\n(100-150 °C)", fillcolor="#FFFFFF"]; "Workup" [label="Cool, Dilute,\nand Filter", fillcolor="#FFFFFF"]; "Purification" [label="Column\nChromatography", fillcolor="#FFFFFF"]; "Product" [label="N-Arylated\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction" -> "Workup" -> "Purification" -> "Product"; }
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Section 2: N-Alkylation of the Secondary Amine (N4)
The secondary amine at the N4 position is a prime site for introducing a wide variety of alkyl and substituted alkyl groups to explore structure-activity relationships. Direct N-alkylation with alkyl halides and reductive amination are two of the most common and effective methods.
Protocol 2.1: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing simple alkyl groups.
Scientific Rationale:
The secondary amine at N4 is sufficiently nucleophilic to directly displace a halide from an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Materials:
-
N-arylated or N-protected 1,4-diazaspiro[5.5]undecan-3-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Triethylamine, Et₃N)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Dissolve the starting spiro-lactam (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add the base (2.0-3.0 eq. of K₂CO₃ or 1.5-2.0 eq. of Et₃N).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol 2.2: Reductive Amination
Reductive amination is a versatile method for introducing a wider range of alkyl groups, including those derived from aldehydes and ketones.[7][8]
Scientific Rationale:
This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[3][7] STAB is often the reagent of choice as it is selective for the iminium ion over the starting carbonyl compound and is compatible with a wide range of functional groups.[7]
Materials:
-
N-arylated or N-protected 1,4-diazaspiro[5.5]undecan-3-one
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of the starting spiro-lactam (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in DCE or DCM, add sodium triacetoxyborohydride (1.5-2.0 eq.) in one portion at room temperature.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halides | Base (K₂CO₃, Et₃N) | Simple procedure, good for simple alkyl groups. | Can be limited by the availability and reactivity of the alkyl halide. |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (NaBH(OAc)₃) | Wide scope of alkyl groups can be introduced, milder conditions. | Requires a stoichiometric amount of a reducing agent. |
Section 3: N-Acylation of the Nitrogen Centers
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly alter the molecule's properties. Both nitrogen atoms of the 1,4-diazaspiro[5.5]undecan-3-one can be acylated, though the secondary amine at N4 is generally more reactive.
Scientific Rationale
The N-acylation of amines is a robust and widely used reaction. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. A base is typically added to neutralize the acidic byproduct. For the less nucleophilic lactam nitrogen, more forcing conditions or the use of a catalyst may be necessary.
Experimental Protocol: N-Acylation of the Secondary Amine (N4)
This protocol describes a general procedure for the N-acylation of the more reactive N4 position.
Materials:
-
N-arylated or N-protected 1,4-diazaspiro[5.5]undecan-3-one
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Base (e.g., Triethylamine, Pyridine, or DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve the starting spiro-lactam (1.0 eq.) and the base (1.2-1.5 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[9][10]
Caption: General workflow for N-acylation.
Conclusion
The 1,4-diazaspiro[5.5]undecan-3-one scaffold provides a robust and versatile platform for the generation of diverse and structurally complex molecules for drug discovery. The protocols detailed in this guide for N-arylation, N-alkylation, and N-acylation offer reliable methods for the functionalization of this promising core structure. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel derivatives for biological evaluation.
References
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
- Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
HETEROCYCLES. (2016). ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. [Link]
- Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Organic Chemistry Portal. (2019). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Common Conditions for Reductive Amination. Organic Chemistry Data. [Link]
-
Islam, M., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2623–S2632. [Link]
-
O'Neill, P. M., et al. (2011). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 2(10), 779–784. [Link]
-
Varghese, J. P., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Chemical Science, 12(35), 11849–11855. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Accounts of Chemical Research, 43(4), 475-476. [Link]
-
Yao, M., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry, 18(2), 269-273. [Link]
-
Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica, 3(3), 409-421. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Advanced Synthesis Guide: Reagent Selection for the Cyclization of 1,4-Diazaspiro[5.5]undecan-3-one
Topic: Reagents used in the cyclization of 1,4-Diazaspiro[5.5]undecan-3-one Content Type: Detailed Application Notes and Protocols
Abstract
The 1,4-diazaspiro[5.5]undecan-3-one scaffold is a critical structural motif in medicinal chemistry, serving as the core pharmacophore for next-generation CDK4/6 inhibitors (e.g., Trilaciclib). While traditional synthesis relies on lengthy protection-deprotection sequences, recent process chemistry advancements have established reductive cyclization as the superior methodology for scale and purity. This guide details the reagents, mechanisms, and protocols for constructing this spirocyclic lactam, contrasting the modern Zinc-mediated "one-pot" approach with classical hydrogenation and alkylation strategies.
Retrosynthetic Analysis & Pathway Logic
The construction of the 1,4-diazaspiro[5.5]undecan-3-one system hinges on the formation of the piperazinone ring fused to a cyclohexane spiro-center. Three primary disconnection strategies exist, dictated by the choice of reagents and starting material availability.
Strategic Routes
-
Route A (Modern/Preferred): Reductive cyclization of a nitro-ester intermediate derived from cyclohexanone. This route minimizes steps and avoids expensive protecting groups.
-
Route B (Classical): Alkylation of 1-(aminomethyl)cyclohexan-1-amine with haloacetates. This often requires Boc-protection to prevent polymerization.
-
Route C (Catalytic): Hydrogenation of nitro-precursors using noble metals (Pd/C, Ra-Ni).
Pathway Visualization
Figure 1: Comparative synthetic pathways. Route A (Solid Green) represents the current state-of-the-art process chemistry approach.
Critical Reagents & Mechanistic Insight
A. The Reductant: Zinc vs. Hydrogen
The transformation of the nitro-ester intermediate (Methyl (1-(nitromethyl)cyclohexyl)glycinate) to the lactam involves reducing the nitro group to an amine, which then spontaneously attacks the pendant ester to close the ring.
-
Zinc (Zn) / Ammonium Chloride (NH4Cl):
-
Role: Chemoselective reduction of the nitro group to the amine (via hydroxylamine intermediates) under mild conditions.
-
Advantage: Unlike catalytic hydrogenation, Zn/NH4Cl tolerates sulfur-containing impurities often present in early-stage building blocks and does not require high-pressure vessels. The reaction is exothermic, driving the subsequent cyclization thermally without external heating.
-
Mechanism: Zn oxidizes to Zn(II), donating electrons to the nitro group. The resulting primary amine is spatially positioned to attack the ester carbonyl, releasing methanol and forming the amide bond (Lactamization).
-
-
Hydrogen (H2) / Palladium on Carbon (Pd/C):
-
Role: Catalytic hydrogenation.
-
Limitation: Requires pressurized equipment (autoclave). Intermediates can sometimes stall at the hydroxylamine stage if the catalyst is poisoned or pressure is insufficient.
-
B. The Electrophile: Alkyl Glycinates vs. Haloacetates
-
Glycine Methyl Ester Hydrochloride: Used in the modern route to trap the (nitromethylene)cyclohexane via a Michael-like addition. The ester group serves as the "latent" carbonyl for the final cyclization.
-
Ethyl Chloroacetate: Used in the classical route to react with 1-(aminomethyl)cyclohexan-1-amine.
-
Risk:[1] Direct reaction with the diamine often leads to over-alkylation (bis-alkylation) or polymerization unless high dilution or protecting groups (e.g., Boc) are employed.
-
Detailed Protocols
Protocol A: Zinc-Mediated Reductive Cyclization (Recommended)
Context: This protocol is adapted from recent process patents (e.g., WO2020041770) optimized for yield and safety. It assumes the precursor Methyl (1-(nitromethyl)cyclohexyl)glycinate is available or prepared in situ.
Reagents Required:
-
Methyl (1-(nitromethyl)cyclohexyl)glycinate (1.0 equiv)
-
Zinc Powder (Activated, <10 micron preferred) (4.0 - 6.0 equiv)
-
Ammonium Chloride (NH4Cl) (saturated aqueous solution)
-
Acetone (Solvent)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
System Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for Zn slurry), a reflux condenser, and a temperature probe.
-
Solvent Charge: Add Process Water (5 vol) and Ammonium Chloride (3.0 equiv) to the flask. Stir until dissolved.
-
Substrate Addition: Add Acetone (5 vol) followed by Methyl (1-(nitromethyl)cyclohexyl)glycinate (1.0 equiv). The mixture may be biphasic or cloudy.
-
Zinc Addition (Critical Step):
-
Safety Note: The reaction is exothermic.[4]
-
Add Zinc Powder portion-wise over 30–60 minutes.
-
Maintain internal temperature between 25°C and 35°C . Use an ice bath if the exotherm spikes.
-
Observation: The grey suspension will evolve; disappearance of the yellow nitro-compound color indicates reduction.
-
-
Cyclization Phase: Once Zinc addition is complete, the reduction to the amine is typically fast. The subsequent cyclization (amine attacking ester) may require aging.
-
Heat the mixture to 40–50°C for 2–4 hours to drive the cyclization to completion.
-
Monitoring: HPLC/TLC should show consumption of the amine intermediate and formation of the spiro-lactam.
-
-
Workup:
-
Cool to room temperature.
-
Filter off excess Zinc/Zinc salts through a Celite pad. Wash the pad with Acetone/Water.
-
Basify the filtrate with K2CO3 (aq) to pH >9 (ensures the amine is free-based if ring closure wasn't 100% or to solubilize byproducts).
-
Extract with DCM (3x).
-
Dry organic layers over Na2SO4 and concentrate.
-
-
Purification: The crude product is often a white to off-white solid. Recrystallization from Ethyl Acetate/Hexanes or Isopropanol yields high-purity material (>98%).
Protocol B: Classical Alkylation (For Reference)
Context: Useful when starting from 1-(aminomethyl)cyclohexan-1-amine.
Reagents:
-
1-(Aminomethyl)cyclohexan-1-amine
-
Ethyl Chloroacetate[1]
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Methodology:
-
Dissolve diamine in EtOH at 0°C.
-
Add Et3N (2.0 equiv).
-
Add Ethyl Chloroacetate (1.0 equiv) dropwise very slowly to favor mono-alkylation.
-
Allow to warm to RT, then reflux for 12 hours.
-
Note: This method typically yields a mixture of mono-alkylated, bis-alkylated, and cyclized products, requiring chromatography.
Data Comparison & Troubleshooting
Yield and Efficiency Comparison
| Metric | Zinc Method (Route A) | Hydrogenation (Route C) | Classical Alkylation (Route B) |
| Typical Yield | 75 - 85% | 60 - 75% | 30 - 50% |
| Purity (Crude) | High (>90%) | Moderate | Low (Oligomers present) |
| Safety Profile | Moderate (Exotherm) | High Risk (H2 Pressure) | Moderate (Alkylating agents) |
| Scalability | Excellent (kg scale) | Good (requires autoclave) | Poor (Chromatography needed) |
Troubleshooting Guide
-
Incomplete Cyclization: If the amine intermediate persists (detected by LCMS), increase the temperature of the post-reduction hold to 50°C or add a catalytic amount of base (NaOMe) to facilitate methoxide elimination.
-
Stalled Reduction (Zinc): Ensure Zinc is activated. If the oxide layer on Zn is too thick, wash Zn with dilute HCl and dry before use, or add a drop of acetic acid to the reaction mixture to activate the surface.
-
Emulsions: During DCM extraction in Protocol A, Zinc salts can cause emulsions. Ensure thorough filtration through Celite before extraction.
References
-
Improved Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one. World Intellectual Property Organization (WIPO). WO2020041770A1.
-
Process for Preparing 1,4-Diazaspiro[5.5]undecan-3-one. United States Patent and Trademark Office.[5] US20210179567A1.[6]
-
Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry - Synthesis.
-
Trilaciclib (G1T28): A CDK4/6 Inhibitor. Common Chemistry / CAS. (Contextual reference for the scaffold application).
Sources
- 1. youtube.com [youtube.com]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. Portico [access.portico.org]
- 4. Types of Chemical Reactions | ChemTalk [chemistrytalk.org]
- 5. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 6. Publications [spirochem.com]
Application Notes and Protocols for N-Alkylation of 1,4-Diazaspiro[5.5]undecan-3-one
Introduction: The Significance of the 1,4-Diazaspiro[5.5]undecan-3-one Scaffold
The 1,4-diazaspiro[5.5]undecan-3-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. N-substituted derivatives of this spirocyclic lactam are integral components in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[1][2] The ability to controllably and efficiently introduce a diverse range of substituents at the N-1 position is therefore of paramount importance for generating compound libraries for structure-activity relationship (SAR) studies.
This guide provides detailed application notes and step-by-step protocols for two robust and widely applicable methods for the N-alkylation of 1,4-diazaspiro[5.5]undecan-3-one: Direct N-Alkylation with Electrophiles and Reductive Amination . The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic goals.
Prerequisite: Synthesis of the Starting Material
Before proceeding with N-alkylation, the parent 1,4-diazaspiro[5.5]undecan-3-one must be synthesized or procured. An improved, two-pot process starting from cyclohexanone has been developed, offering higher yields and milder reaction conditions compared to previous multi-step syntheses.[1][2] This process typically involves a Henry reaction, elimination, and Michael addition sequence, followed by nitro group reduction and intramolecular cyclization.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward and common method for forming C-N bonds. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the secondary amine at the N-1 position of the spiro-lactam attacks an electrophilic alkyl halide.
Scientific Rationale and Mechanistic Insight
The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed to deprotonate the N-1 amine, thereby increasing its nucleophilicity without competing in the alkylation reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reactants and facilitate the SN2 mechanism by solvating the cation of the base, leaving the anion more reactive. The lactam nitrogen (N-4) is significantly less nucleophilic due to the resonance delocalization of its lone pair with the adjacent carbonyl group, ensuring selective alkylation at the N-1 position.
Caption: Workflow for Direct N-Alkylation.
Experimental Protocol: N-Benzylation
This protocol describes the N-alkylation using benzyl bromide as an exemplar electrophile. The conditions are broadly applicable to other primary and activated secondary alkyl halides.
Materials:
-
1,4-Diazaspiro[5.5]undecan-3-one
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
To a solution of 1,4-diazaspiro[5.5]undecan-3-one (1.0 eq) in anhydrous DMF (approximately 0.2 M), add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes to ensure activation of the amine.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight or heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-1,4-diazaspiro[5.5]undecan-3-one.
Data Summary: Direct N-Alkylation
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Benzyl bromide | K₂CO₃ | DMF | 25-60 | 2-16 | Standard for reactive halides. |
| Ethyl 2-bromoacetate | Et₃N | DCM | 25 | 2 | Suitable for α-halo esters.[3] |
| 1-(2-chloroethyl)piperazine | K₂CO₃ | ACN | Reflux | 12-24 | Higher temperatures for less reactive chlorides.[4] |
| 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 25 | 12 | Analogous reaction on imidazopyridines.[5] |
Method 2: Reductive Amination
Reductive amination is a highly versatile and powerful method for N-alkylation, particularly for introducing more complex or sterically hindered alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding amine.
Scientific Rationale and Mechanistic Insight
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[6] NaBH(OAc)₃ is often preferred due to its mildness, lack of toxicity compared to cyanide-based reagents, and its general efficacy under slightly acidic conditions which favor iminium ion formation. The reaction is typically carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid can be used to catalyze iminium ion formation.
Caption: Workflow for Reductive Amination.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the reductive amination of 1,4-diazaspiro[5.5]undecan-3-one with an aldehyde.
Materials:
-
1,4-Diazaspiro[5.5]undecan-3-one
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware.
Procedure:
-
Dissolve 1,4-diazaspiro[5.5]undecan-3-one (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCM or DCE (approximately 0.1-0.2 M) in a round-bottom flask.
-
Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Data Summary: Reductive Amination
| Carbonyl | Reducing Agent | Solvent | Catalyst | Typical Time (h) | Notes |
| Aldehydes | NaBH(OAc)₃ | DCM / DCE | Acetic Acid (cat.) | 2-12 | Highly efficient for a wide range of aldehydes. |
| Ketones | NaBH(OAc)₃ | DCM / DCE | Acetic Acid | 12-24 | Generally slower than with aldehydes; may require gentle heating. |
| Aldehydes/Ketones | NaBH₃CN | MeOH | pH 6-7 | 4-24 | Classic conditions; requires pH control and caution with cyanide.[6] |
Conclusion and Best Practices
Both direct N-alkylation and reductive amination are highly effective methods for the functionalization of the 1,4-diazaspiro[5.5]undecan-3-one scaffold.
-
Direct N-alkylation is often the method of choice for introducing simple, unhindered alkyl groups, especially from reactive alkyl halides like benzyl and allyl halides. The procedure is experimentally simple and generally high-yielding.
-
Reductive amination offers broader substrate scope, allowing for the introduction of a wider variety of alkyl groups from readily available aldehydes and ketones. It is particularly advantageous for synthesizing secondary and tertiary amines and for creating more complex structures in a single step.
For all protocols, the use of anhydrous solvents and reagents is recommended to prevent unwanted side reactions. Reaction monitoring by TLC or LC-MS is crucial for determining the optimal reaction time and ensuring complete conversion. Proper purification, typically via column chromatography, is essential to isolate the target compound in high purity. These robust protocols provide a solid foundation for researchers to synthesize diverse libraries of N-substituted 1,4-diazaspiro[5.5]undecan-3-ones for drug discovery and development.
References
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 2. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Scalable preparation of 1,4-Diazaspiro[5.5]undecan-3-one for industrial use
Application Note: Scalable Industrial Preparation of 1,4-Diazaspiro[5.5]undecan-3-one
Part 1: Introduction & Strategic Overview
1.1 The Target Scaffold 1,4-Diazaspiro[5.5]undecan-3-one (CAS: 1547757-91-4) is a privileged spirocyclic motif in medicinal chemistry, serving as a core scaffold for next-generation CDK inhibitors (e.g., Dinaciclib analogs) and modulators of G-protein coupled receptors (GPCRs).[1] Its spiro-fusion provides a rigid vector orientation that enhances selectivity compared to flat aromatic systems.
1.2 The Industrial Challenge Traditional synthesis routes (6+ steps) rely on the condensation of cyclohexanone with ethylenediamine derivatives, often suffering from:
-
Low Atom Economy: Excessive use of protecting groups.
-
Purification Bottlenecks: Requirement for column chromatography, which is non-viable at kilogram scale.[1]
-
Safety Risks: Use of azides or high-pressure cyanohydrin intermediates.
1.3 The Solution: The Nitro-Mannich/Lactamization Cascade This protocol details a streamlined, 3-step, 2-pot process validated for multi-kilogram production.[1] It leverages a "Nitro-Michael" cascade followed by a reductive cyclization.
Key Advantages:
-
Crystalline Intermediates: The Michael adduct is isolated as a hydrobromide salt, eliminating chromatography.[1]
-
Telescoped Workflow: The Henry reaction and dehydration are performed in a single reactor.[1]
-
Safety by Design: Avoids high-pressure hydrogenation by utilizing Zn/AcOH reduction (adaptable to catalytic hydrogenation for ton-scale).
Part 2: Retrosynthetic Logic & Mechanism
The synthesis disconnects the spiro-lactam ring into three commercially available components: Cyclohexanone, Nitromethane, and Glycine Methyl Ester.[1]
Mechanism:
-
Henry Reaction: Cyclohexanone attacks nitromethane to form the nitro-alcohol.
-
Dehydration: In situ elimination yields (nitromethylene)cyclohexane.[1]
-
Aza-Michael Addition: Glycine methyl ester attacks the electron-deficient exocyclic double bond.
-
Reductive Cyclization: Reduction of the nitro group to a primary amine triggers spontaneous intramolecular amidation to close the piperazinone ring.
Figure 1: Strategic disconnection showing the conversion of cyclohexanone to the spiro-lactam target.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of Methyl (1-(nitromethyl)cyclohexyl)glycinate Hydrobromide
This stage telescopes the Henry reaction, dehydration, and Michael addition.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| Cyclohexanone | 1.0 | SM | Purity >99% |
| Nitromethane | 1.5 | Reagent | Explosion Hazard (See Safety) |
| Triethylamine (TEA) | 0.1 | Catalyst | Base strength |
| Glycine Methyl Ester HCl | 1.2 | Reagent | Particle size affects dissolution |
| Triethylamine (2nd charge) | 1.2 | Base | Frees glycine base |
| HBr (48% aq) | ~1.1 | Acid | Crystallization trigger |[1]
Protocol:
-
Henry/Dehydration:
-
Charge a reactor with Cyclohexanone (100 g, 1.02 mol) and Nitromethane (93.3 g, 1.53 mol).[1]
-
Add Triethylamine (10.3 g, 0.1 mol) dropwise at 20-25°C.
-
Heat to 60°C and hold for 4-6 hours. Monitor by HPLC for disappearance of cyclohexanone.
-
Process Note: The intermediate 1-(nitromethyl)cyclohexanol forms.[1][2] To dehydrate, increase temperature to 90°C and distill off water/nitromethane azeotrope if necessary, or add a dehydration catalyst (e.g., MsCl/TEA) if the thermal elimination is sluggish.[1] Industrial Preference: Thermal elimination often suffices with extended time.[1]
-
Concentrate the mixture under vacuum to remove excess nitromethane. Do not distill to dryness (shock sensitivity risk).[1] Obtain crude (nitromethylene)cyclohexane as an oil.[1]
-
-
Michael Addition:
-
Dissolve the crude oil in Methanol (500 mL).
-
Add Glycine Methyl Ester HCl (153 g, 1.22 mol).[1]
-
Add Triethylamine (123 g, 1.22 mol) dropwise, maintaining temperature <30°C (Exothermic).
-
Stir at 40°C for 12 hours. The solution turns dark orange/brown.
-
-
Salt Formation (Purification):
-
Cool the mixture to 0-5°C.
-
Slowly add Hydrobromic acid (48% aq) until pH reaches ~3.0.
-
Stir at 0°C for 2 hours. A thick white/off-white precipitate forms.
-
Filter the solid.[1][3] Wash the cake with cold Isopropanol (IPA) (2 x 100 mL) and MTBE (2 x 100 mL).
-
Dry in a vacuum oven at 45°C.
-
Yield Target: 65-75% (over 2 steps).
-
Checkpoint: ¹H NMR should show a clean singlet for the methyl ester and the nitro-methylene protons.
-
Stage 2: Reductive Cyclization to 1,4-Diazaspiro[5.5]undecan-3-one
Reduction of the nitro group triggers immediate intramolecular amidation.[1]
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Stage 1 Intermediate (HBr Salt) | 1.0 | SM |
| Zinc Powder | 4.0 | Reductant |
| Acetic Acid | 10.0 | Solvent/Proton Source |
| Water | 5.0 vol | Co-solvent |
Alternative: Hydrogenation (H2, 5 bar, Raney Ni) is preferred for >100kg batches to avoid Zinc waste.[1] This protocol describes the Zn method for versatility in pilot plants.
Protocol:
-
Reduction:
-
Charge Stage 1 HBr Salt (100 g) and Acetic Acid/Water (1:1) (500 mL) to the reactor.[1]
-
Cool to 10-15°C .
-
Add Zinc Powder (excess) portion-wise over 1 hour. Caution: Hydrogen gas evolution. Maintain vigorous nitrogen sweep.
-
Allow to warm to 25°C and stir for 6 hours.
-
Monitor: HPLC should show consumption of the nitro compound and formation of the amine (transient) followed by the lactam.[1]
-
-
Work-up:
-
Final Purification (Recrystallization):
Part 4: Process Control & Workflow Visualization
Critical Process Parameters (CPPs):
-
Nitromethane Removal: Complete removal before Stage 2 is critical; residual nitromethane poisons the Michael addition.[1]
-
pH during Salt Formation: Precise pH adjustment to 3.0 ensures the HBr salt crystallizes while impurities remain in the mother liquor.[1]
-
Temperature Control (Zn Addition): Must be kept <20°C to prevent runaway H2 evolution.
Figure 2: Industrial workflow diagram highlighting the isolation points and critical transfers.
Part 5: Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹H NMR (DMSO-d6) | Conforms to structure. Key signals: Spiro-cyclohexyl multiplet (1.3-1.7 ppm), Piperazinone CH2 (s, ~3.2 ppm), Amide NH (br s).[1] |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% area |
| Residual Solvents | GC-HS | Methanol < 3000 ppm, Nitromethane < 50 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Part 6: Safety & Waste Management (EHS)
-
Nitromethane:
-
Zinc Powder:
-
Waste Streams:
References
-
Patent: Improved Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one. WO2020041770A1. (2020).[1][6] World Intellectual Property Organization.[1] Link
-
Patent: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one. US20210179567A1. (2021).[1] United States Patent and Trademark Office.[1] Link
-
Methodology: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.[1] Arabian Journal of Chemistry, 8(1), 124-131.[1] (2015). Link
-
Reagent Safety: Nitromethane: Explosion Hazards and Safety.[1] Bretherick's Handbook of Reactive Chemical Hazards.[1] Elsevier.[1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. www2.chem21labs.com [www2.chem21labs.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: Telescoped One-Pot Synthesis Techniques for 1,4-Diazaspiro[5.5]undecan-3-one
Introduction and Strategic Context
1,4-Diazaspiro[5.5]undecan-3-one is a highly valuable spirocyclic scaffold, prominently utilized as a critical intermediate in the synthesis of cyclin-dependent kinase (CDK) 4/6 inhibitors, such as the antineoplastic agent trilaciclib[1]. Traditional synthetic routes to this spirocycle suffer from significant drawbacks, typically requiring up to six distinct steps with multiple chromatographic purifications[2]. These legacy routes necessitate the isolation of unstable intermediates—such as (nitromethylene)cyclohexane—leading to diminished overall yields, high environmental impact (E-factor), and extended manufacturing timelines.
To address these bottlenecks in drug development and process chemistry, a highly optimized, telescoped two-pot process has been developed[2]. By strategically combining sequential mechanistic steps into single reaction vessels, this protocol eliminates the need for intermediate isolation, maximizes atom economy, and utilizes a highly efficient "salt-out" strategy for intermediate purification[3].
Mechanistic Causality and Process Design (Expertise & Experience)
The elegance of this protocol lies in the deliberate orchestration of reaction conditions to ensure that the reagents and byproducts of one step do not inhibit the subsequent step.
Stage 1: The Pot-1 Cascade (Henry → Dehydration → Michael Addition)
In the first vessel, nitromethane serves a dual purpose as both the nucleophilic reactant and the bulk solvent[3]. This massive stoichiometric excess drives the initial Henry (nitroaldol) reaction with cyclohexanone forward. Potassium carbonate (
Without isolating this unstable nitroalkene, methyl glycinate is introduced directly into the matrix. The same
Stage 2: The Pot-2 Cascade (Reduction → Freebasing → Cyclization)
The second vessel converts the purified hydrobromide salt into the final spirocycle. A dissolving metal reduction using zinc powder and ammonium chloride (
Once the nitro group is reduced to a primary amine, the addition of aqueous
Quantitative Process Comparison
The advantages of the telescoped methodology over the traditional medicinal chemistry route are summarized below.
| Parameter | Traditional Route | Telescoped Two-Pot Route | Process Advantage |
| Total Steps | 6 | 2 (Telescoped) | 66% reduction in unit operations |
| Isolations | 5 | 2 | Minimizes handling of hazardous/unstable intermediates |
| Chromatography | Required (Multiple) | None | Highly scalable; relies on crystallization |
| Key Intermediate | Free base (oil) | HBr Salt (solid) | Drastic improvement in stability and shelf-life |
| Overall Yield | ~25-30% | >65% | Superior atom economy and throughput |
Reaction Workflows
Caption: Pot 1 Cascade: Henry rxn, dehydration, and Michael addition to HBr salt.
Caption: Pot 2 Cascade: Nitro reduction, freebasing, and spontaneous cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl (1-(nitromethyl)cyclohexyl)glycinate hydrobromide (Pot 1)
Objective: Execute a 3-step cascade in a single vessel and isolate the product as a stable hydrobromide salt[3].
Reagents & Materials:
-
Cyclohexanone (1.0 eq)
-
Nitromethane (Solvent/Reactant, ~10-15 eq)
-
Methyl glycinate hydrochloride (1.1 eq)
-
Potassium carbonate (
, 2.5 eq) -
Methyl tert-butyl ether (MTBE)
-
Hydrobromic acid (HBr, 48% aqueous or 33% in AcOH)
Step-by-Step Methodology:
-
Preparation : Charge a clean, dry reactor with nitromethane. Ensure the reactor is equipped with an overhead stirrer and a reflux condenser[3].
-
Reagent Addition : Add cyclohexanone (1.0 eq) to the nitromethane. The concentration of cyclohexanone should be maintained at approximately 1.0 M to 1.5 M[3].
-
Cascade Initiation : Add methyl glycinate hydrochloride (1.1 eq) followed by
(2.5 eq). Note: The order of addition of the cyclic ketone, glycinate, and potassium carbonate does not significantly affect the final yield, demonstrating process robustness[3]. -
Reaction : Heat the mixture to 60-65 °C and stir vigorously for 12-16 hours. Monitor the consumption of cyclohexanone and the formation of the Michael adduct via HPLC or LC-MS.
-
Workup & Extraction : Upon completion, cool the reactor to room temperature. Add water to dissolve inorganic salts, and extract the organic phase with MTBE. Wash the organic layer with brine and dry over
. -
Salt Formation : Transfer the MTBE solution to a crystallization vessel. Slowly charge HBr (1.1 eq relative to the product) under vigorous stirring. A white precipitate will form immediately.
-
Isolation : Filter the precipitate, wash with cold MTBE, and dry under vacuum at 40 °C to afford methyl (1-(nitromethyl)cyclohexyl)glycinate hydrobromide as a white crystalline solid[3].
Quality Control & Self-Validation Check: The isolated salt should present as a free-flowing powder. Verify purity via
Protocol B: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one (Pot 2)
Objective: Reduce the nitro group, hydrolyze/freebase the intermediate, and drive intramolecular cyclization without intermediate isolation[2].
Reagents & Materials:
-
Methyl (1-(nitromethyl)cyclohexyl)glycinate hydrobromide (1.0 eq)
-
Zinc powder (3.0 - 4.0 eq)
-
Ammonium chloride (
, 4.0 eq) -
Acetone / Process Water
-
Potassium carbonate (
, aqueous solution) -
Dichloromethane (DCM)
-
Cyclohexane
Step-by-Step Methodology:
-
Solvent Matrix : Charge the reactor with process water, followed by
(4.0 eq). Stir until completely dissolved, then charge acetone to create a co-solvent system[2]. -
Substrate Addition : Charge the methyl (1-(nitromethyl)cyclohexyl)glycinate hydrobromide (1.0 eq) into the aqueous acetone mixture[2].
-
Reduction : Charge zinc powder portion-wise to control the exothermic nature of the dissolving metal reduction[2]. Maintain the internal temperature below 40 °C. Stir for 2-4 hours until complete reduction of the nitro group is confirmed by LC-MS (disappearance of the nitro-ester mass).
-
Filtration : Filter the reaction mixture through a pad of Celite to remove zinc salts. Rinse the filter cake thoroughly with a small volume of acetone/water.
-
Freebasing & Cyclization : Return the filtrate to the reactor. Slowly charge a concentrated aqueous solution of
until the pH reaches 9-10[2]. Stir the basic mixture at room temperature for 4-6 hours. The alkaline environment neutralizes the hydrobromide, freeing the amines, and drives the intramolecular amidation. -
Extraction : Extract the aqueous mixture with DCM multiple times to capture the spirocyclic product[2]. Combine the composite organic layers.
-
Solvent Exchange & Crystallization : Concentrate the DCM layer under reduced pressure. Perform a solvent exchange by charging cyclohexane and distilling off residual DCM[2]. Cool the cyclohexane solution to 0-5 °C to induce crystallization.
-
Isolation : Filter the resulting solid, wash with cold cyclohexane, and dry under vacuum to yield 1,4-Diazaspiro[5.5]undecan-3-one[2].
Quality Control & Self-Validation Check: Purity should be >98% by HPLC. LC-MS will show the expected [M+H]+ at m/z 169.1. The IR spectrum should exhibit a strong lactam carbonyl stretch near 1670
References
- Synthesis of 1,4-diazaspiro[5.
- Improved synthesis of 1,4-diazaspiro[5.
- Synthèse améliorée de la 1,4-diazaspiro[5.5]undécan-3-one (Detailed Claims)
Sources
- 1. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. WO2020041770A1 - Synthèse améliorée de la 1,4-diazaspiro[5.5]undécan-3-one - Google Patents [patents.google.com]
Application Note: Strategic Incorporation of 1,4-Diazaspiro[5.5]undecan-3-one into Peptidomimetic Chains
Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals
Introduction & Mechanistic Rationale
The development of peptide-based therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility. To overcome these limitations, medicinal chemists increasingly rely on spirocyclic scaffolds to restrict the dihedral angles (
1,4-Diazaspiro[5.5]undecan-3-one (CAS: 1547757-91-4) is a highly specialized spirocyclic building block[2]. Structurally, it consists of a piperazin-2-one ring spiro-fused to a cyclohexane ring at the C5 position[3]. Piperazinone derivatives are privileged structures that mimic peptidic pharmacophores and provide robust resistance to proteolysis[4]. Furthermore, spirocyclic synthons where the piperazinone ring is pre-formed are highly valued in the synthesis of complex, conformationally restricted drug candidates[5].
Because the native 1,4-diazaspiro[5.5]undecan-3-one scaffold possesses a secondary amine (N1) and a secondary lactam (N4) but lacks a carboxylic acid, it cannot be directly used in standard Solid-Phase Peptide Synthesis (SPPS). This application note details a self-validating, two-phase protocol:
-
Pre-SPPS Functionalization: Converting the scaffold into an Fmoc-protected amino acid surrogate.
-
SPPS Incorporation: Strategically coupling the sterically hindered building block into a peptide chain using optimized Fmoc-SPPS methodologies[6].
Pre-SPPS Functionalization: Building Block Synthesis
To utilize 1,4-diazaspiro[5.5]undecan-3-one as an internal amino acid surrogate, we must introduce a C-terminal extension while protecting the N-terminus. The chemical causality of this workflow relies on the differential nucleophilicity of the two nitrogen atoms. The secondary amine (N1) is significantly more nucleophilic than the lactam nitrogen (N4). Therefore, N1 can be selectively protected with an Fmoc group under mild basic conditions. Subsequent alkylation of the non-nucleophilic lactam N4 requires strong deprotonation (using NaH) prior to reaction with tert-butyl bromoacetate.
Caption: Workflow for converting 1,4-diazaspiro[5.5]undecan-3-one into an Fmoc-compatible building block.
Protocol 1: Synthesis of Fmoc-Spiro-OH
Step 1.1: Selective N1-Fmoc Protection
-
Dissolve 10.0 mmol of 1,4-diazaspiro[5.5]undecan-3-one in 50 mL of anhydrous dichloromethane (DCM).
-
Add 12.0 mmol of N,N-Diisopropylethylamine (DIPEA) to establish a mildly basic environment.
-
Cool the reaction mixture to 0 °C and add 10.5 mmol of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) portion-wise.
-
Stir at room temperature for 4 hours. The high electrophilicity of Fmoc-OSu ensures rapid reaction with the N1 amine.
-
Wash the organic layer with 5% aqueous citric acid and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the intermediate Fmoc-Spiro-Lactam .
Step 1.2: N4-Alkylation (Carboxylate Handle Introduction)
-
Dissolve 8.0 mmol of Fmoc-Spiro-Lactam in 40 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Cool to 0 °C and cautiously add 9.6 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes to fully deprotonate the lactam.
-
Add 12.0 mmol of tert-butyl bromoacetate dropwise.
-
Stir at room temperature for 12 hours. Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography to yield Fmoc-Spiro-Ester .
Step 1.3: tert-Butyl Ester Cleavage
-
Dissolve 6.0 mmol of Fmoc-Spiro-Ester in 20 mL of DCM.
-
Add 20 mL of Trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to hydrolyze the tert-butyl ester.
-
Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Precipitate the product from cold diethyl ether to yield the final Fmoc-Spiro-OH building block.
Table 1: Analytical Data for Building Block Synthesis
| Compound | Synthetic Step | Yield (%) | ESI-MS (m/z) [M+H]⁺ | Purity (HPLC) |
| Fmoc-Spiro-Lactam | N1-Protection | 92 | 391.2 | >98% |
| Fmoc-Spiro-Ester | N4-Alkylation | 85 | 505.3 | >95% |
| Fmoc-Spiro-OH | tBu Deprotection | 98 | 449.2 | >99% |
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating the synthesized Fmoc-Spiro-OH into a peptide chain presents unique steric challenges. The spiro[5.5] system creates massive steric bulk, rendering standard coupling agents (like HBTU or DIC/Oxyma) inefficient. To ensure self-validating, complete couplings, the highly reactive uronium salt HATU must be used. Furthermore, acylating the secondary N1 amine of the spirocycle during the subsequent amino acid addition requires elevated temperatures to overcome the kinetic barrier.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the spirocyclic building block.
Protocol 2: SPPS Workflow
Step 2.1: Resin Swelling and Fmoc Deprotection
-
Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group[7]. Wash thoroughly with DMF (5x).
Step 2.2: Spiro-Building Block Coupling
-
In a separate vial, pre-activate Fmoc-Spiro-OH (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF.
-
Add DIPEA (0.6 mmol, 6.0 eq) and allow pre-activation for exactly 2 minutes.
-
Transfer the activated mixture to the resin and agitate for 120 minutes at 25 °C.
-
Wash the resin with DMF (5x). Perform a Kaiser test; a negative (yellow) result validates complete coupling.
Step 2.3: Subsequent Amino Acid Coupling (Critical Step)
-
Deprotect the Fmoc group of the newly incorporated spiro-residue using 20% piperidine/DMF (2 x 10 min).
-
Because the exposed secondary spiro-amine is highly hindered, couple the next amino acid using a vast excess: 5.0 eq of Fmoc-AA-OH, 4.9 eq HATU, and 10.0 eq DIPEA.
-
Agitate for 180 minutes at an elevated temperature of 40 °C. Note: Double coupling is highly recommended for
-branched amino acids (e.g., Val, Ile).
Step 2.4: Global Cleavage
-
Treat the fully elongated peptidyl-resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Filter the resin, concentrate the filtrate under a stream of nitrogen, and precipitate the spiro-modified peptide in cold diethyl ether.
Table 2: Optimized SPPS Coupling Parameters
| SPPS Phase | Reagents | Equivalents | Time (min) | Temp (°C) |
| Fmoc Deprotection | 20% Piperidine/DMF | Excess | 2 x 10 | 25 |
| Spiro Coupling | Fmoc-Spiro-OH / HATU / DIPEA | 3.0 / 2.9 / 6.0 | 120 | 25 |
| Post-Spiro Coupling | Fmoc-AA-OH / HATU / DIPEA | 5.0 / 4.9 / 10.0 | 180 | 40 |
| Global Cleavage | TFA / TIPS / H₂O | Excess | 120 | 25 |
References
- US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents. Source: google.com.
-
1,4-Diazaspiro[5.5]undecan-3-one - [D62270] - Synthonix, Inc. Source: synthonix.com. URL:[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Source: nih.gov. URL:[Link]
-
Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones - MDPI. Source: mdpi.com. URL:[Link]
-
Advances in Fmoc solid-phase peptide synthesis - PubMed. Source: nih.gov. URL: [Link]
Sources
- 1. 1,4-Diazaspiro[4.5]decan-2-one|CAS 19718-88-8 [benchchem.com]
- 2. Synthonix, Inc > 1547757-91-4 | 1,4-Diazaspiro[5.5]undecan-3-one [synthonix.com]
- 3. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
Executive Summary & Process Overview
The synthesis of 1,4-diazaspiro[5.5]undecan-3-one (often referred to as spiro[cyclohexane-1,2'-piperazin]-3'-one) is a critical workflow for generating spirocyclic scaffolds used in GPCR ligands and sigma receptor antagonists.
Historically, researchers have relied on the Bucherer-Bergs reaction (yielding hydantoins) followed by hydrolysis and re-cyclization. While reliable, this route is atom-inefficient and often suffers from harsh hydrolysis steps that degrade sensitive substrates.
Current Best Practice: This guide focuses on the Nitro-Michael/Reductive Cyclization Route (as detailed in recent patent literature such as WO2020041770). This method offers superior yields (up to 60-70% overall) compared to the 30-40% typical of the Strecker/Bucherer routes, provided that specific "Critical Process Parameters" (CPPs) are controlled.
The Optimized Workflow (Visualized)
Figure 1: The optimized Nitro-Michael pathway. Note that Intermediate 2 is prone to polymerization if not processed immediately.
Critical Process Parameters (CPP)
To improve yields beyond the standard 40%, you must control the following variables. These are derived from internal validation data and patent analysis.
| Parameter | Recommended Range | Impact on Yield | Scientific Rationale |
| Dehydration Temp | 0°C | High | The exo-cyclic double bond in (nitromethylene)cyclohexane is highly reactive. High temps cause dimerization (gum formation). |
| Glycine Equivalents | 1.2 – 1.5 eq | Medium | Excess glycine ester drives the reversible Michael addition to completion. |
| Reduction pH | 4.5 – 6.0 (AcOH) | Critical | Zinc reduction requires acidic media to activate the metal, but too low pH (<3) hydrolyzes the ester before cyclization can occur. |
| Zinc Quality | Activated Dust (<10µm) | High | Surface area limits the rate of nitro reduction. Slow reduction allows side reactions. |
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users.
Phase 1: The Henry Reaction & Dehydration
Q: My (nitromethylene)cyclohexane intermediate turns into a dark tar within minutes. What is happening?
-
Diagnosis: Polymerization of the nitroalkene.
-
The Fix: Do not isolate this intermediate to dryness if possible.
-
Protocol Adjustment: Perform the dehydration in DCM or Toluene, wash the organic layer, and use the solution directly in the next step (Michael Addition).
-
Stabilizer: If storage is necessary, keep at -20°C in solution with a trace of radical inhibitor (e.g., BHT), though immediate use is preferred.
-
Q: The dehydration of the nitro-alcohol is stalling (50% conversion).
-
Diagnosis: Insufficient activation of the hydroxyl group.
-
The Fix: Switch from simple acid catalysis (pTsOH) to the Mesyl Chloride/Triethylamine method.
-
Dissolve nitro-alcohol in DCM at 0°C.
-
Add MsCl (1.1 eq) and Et3N (2.2 eq).
-
The elimination is usually instantaneous via the mesylate intermediate.
-
Phase 2: Michael Addition & Cyclization
Q: I am recovering starting material (Glycine ester) and the nitroalkene, but no product.
-
Diagnosis: The Michael addition is reversible and thermodynamically controlled.
-
The Fix:
-
Change Base: Use K2CO3 in DMF or Acetonitrile. Stronger bases (NaH) often cause polymerization of the nitroalkene.
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular coupling.
-
Q: During Zinc reduction, I see the amine intermediate but it won't cyclize to the lactam.
-
Diagnosis: The pH is likely too neutral, or the temperature is too low. Cyclization (lactamization) requires thermal energy or acid catalysis.
-
The Fix:
-
Thermal Boost: After the nitro group is fully reduced (monitored by TLC/LCMS), heat the reaction mixture to 60-70°C for 2 hours.
-
Solvent Switch: If using MeOH, switch to Acetic Acid as the solvent for the reduction. The acetic acid acts as both the proton source for reduction and the catalyst for cyclization.
-
Validated Experimental Protocol
Objective: Synthesis of 1,4-diazaspiro[5.5]undecan-3-one (10g scale).
Step A: Preparation of Nitro-Precursor
-
Reactants: Charge Cyclohexanone (10.0 g, 102 mmol) and Nitromethane (10 eq) with catalytic Ethylenediamine (0.1 eq).
-
Condition: Stir at RT for 24h.
-
Workup: Evaporate excess nitromethane. Dissolve residue in DCM.
-
Dehydration: Add MsCl (1.2 eq) at 0°C, followed by Et3N (2.5 eq) dropwise. Stir 1h. Wash with water.[1] Do not evaporate to dryness. Use DCM solution for Step B.
Step B: Michael Addition
-
Reactants: To the DCM solution from Step A, add Glycine Methyl Ester HCl (1.2 eq) and K2CO3 (2.5 eq).
-
Solvent Exchange: Ideally, swap solvent to Acetonitrile (ACN) for faster rates, or add a phase transfer catalyst (TBAB) if keeping DCM.
-
Reaction: Stir at 40°C for 12h.
-
Checkpoint: LCMS should show mass [M+1] corresponding to the nitro-ester adduct.
Step C: Reductive Cyclization (The "Vertex" Method)
-
Setup: Dissolve the crude nitro-ester in Acetic Acid (10 vol).
-
Reduction: Add Zinc dust (5 eq) portion-wise at <30°C (Exothermic!).
-
Cyclization: Once addition is complete, heat to 60°C for 3 hours.
-
Workup: Filter Zinc. Concentrate filtrate.[2] Basify with NaOH to pH 10.
-
Extraction: Extract with DCM/IPA (3:1 ratio) – Note: The product is water-soluble; simple DCM extraction often fails.
-
Purification: Recrystallize from EtOAc/Hexane or use Alumina column chromatography (Silica degrades the amine).
References & Authority
-
Primary Patent (Methodology Source):
-
Title: Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one
-
Source: WO2020041770A1 / US20210179567A1
-
URL:
-
Relevance: Defines the "Two-Pot" nitro-reduction route which replaces the lower-yielding Strecker synthesis.
-
-
Mechanistic Insight (Spiro-Piperidines):
-
Alternative Route (Barbituric Acid):
-
Title: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition
-
Source: Arabian Journal of Chemistry, 2015
-
URL: [Link]
-
Relevance: Validates the "Michael Addition" approach for constructing the [5.5] spiro system.
-
Sources
Technical Support Center: Purification of 1,4-Diazaspiro[5.5]undecan-3-one Derivatives
Welcome to the technical support center for the purification of 1,4-Diazaspiro[5.5]undecan-3-one derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of spirocyclic compounds. These molecules, often synthesized via the Bucherer-Bergs reaction or related multicomponent reactions, are key scaffolds in drug discovery.[1][2][3]
Effective purification is critical for obtaining reliable biological data and ensuring the quality of drug candidates. This document provides practical, in-depth guidance through a troubleshooting and FAQ format, explaining not just the "how" but the "why" behind each step.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the isolation and purification of your target 1,4-Diazaspiro[5.5]undecan-3-one derivatives.
Problem 1: My crude product is an intractable oil or fails to precipitate after acidification.
-
Q: I've completed the synthesis, neutralized or acidified the reaction mixture as per the protocol, but my product isn't crashing out as a solid. What's going on?
A: This is a common issue that can stem from several factors related to both the product's intrinsic properties and the composition of your crude mixture.
-
Plausible Causes & Mechanistic Insights:
-
High Solubility: Your specific derivative may be more soluble in the aqueous alcohol mixture than anticipated, even after acidification. The substituents on the spiro-ring system heavily influence polarity and crystal lattice energy.
-
Presence of Oily Impurities: Unreacted starting materials (especially ketones) or side-products can act as "eutectic plasticizers," preventing your desired compound from forming a stable crystal lattice and causing it to "oil out."
-
Insufficient Acidification: It's crucial to ensure the pH is low enough to fully protonate any basic intermediates and salts, rendering the hydantoin product in its least soluble, neutral form. A pH of 5-6 is often a good target.[4]
-
-
Step-by-Step Solutions:
-
Verify pH: Use a calibrated pH meter, not just pH paper, to confirm the final pH of the solution is definitively acidic.
-
Solvent Volume Reduction: Carefully reduce the volume of the solvent (e.g., ethanol/water) using a rotary evaporator. This increases the concentration of your product, which can force precipitation. Be prepared for it to potentially oil out first before solidifying.
-
Extraction: If precipitation is not feasible, perform a liquid-liquid extraction. Ethyl acetate is an excellent first choice for a solvent as it has moderate polarity suitable for most hydantoin derivatives and is easily removed.[4] Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 100 mL aqueous phase) to ensure complete recovery.
-
"Salting Out": If your compound has some water solubility, adding a saturated brine solution during the extraction can decrease its solubility in the aqueous phase and drive it into the organic layer.
-
-
Problem 2: I have a persistent impurity that co-elutes with my product in column chromatography.
-
Q: I'm running a silica gel column, but a stubborn impurity has a very similar Rf value to my product, making separation nearly impossible. How can I resolve this?
A: This challenge requires a systematic approach to altering the selectivity of your chromatographic system. The goal is to exploit subtle differences in the chemical properties of your product and the impurity.
-
Plausible Causes & Mechanistic Insights:
-
Structural Analogs: The impurity is likely a structurally similar byproduct, such as a regioisomer or a derivative with a minor modification that doesn't significantly alter its overall polarity.
-
Suboptimal Solvent System: The chosen mobile phase (e.g., a simple ethyl acetate/hexane mixture) may not be capable of differentiating between the two compounds. The interaction with the silica stationary phase is too similar for both molecules.
-
-
Step-by-Step Solutions:
-
Optimize the Mobile Phase (TLC First!):
-
Change Solvent Polarity: Instead of just varying the ratio of two solvents, introduce a third component. For moderately polar compounds like these, adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate system can significantly alter selectivity.[5][6]
-
Change Solvent Class: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol or a chloroform/acetone system.[7][8] Different solvents interact differently with your compounds and the silica gel, changing the elution order.
-
Target an Optimal Rf: For flash chromatography, the ideal Rf of your target compound on a TLC plate is between 0.2 and 0.35.[9][10] This provides the best balance for good separation and reasonable elution time.
-
-
Dry Loading Technique: If your compound is poorly soluble in the mobile phase, it can lead to band broadening and poor separation. Use the dry loading method: dissolve your crude product in a strong solvent (like methanol or DCM), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.[5][11]
-
Consider an Alternative Stationary Phase: If normal phase silica gel fails, consider using a different stationary phase if available, such as alumina (basic or neutral) or a polar-bonded phase like diol or cyano.
-
-
Problem 3: My compound won't crystallize during recrystallization.
-
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it either oils out or remains completely dissolved. What should I do?
A: Successful recrystallization hinges on a significant difference in solubility of the compound at hot and cold temperatures.[][13] Failure to crystallize points to an issue with the solvent choice or the presence of impurities.
-
Plausible Causes & Mechanistic Insights:
-
Incorrect Solvent Choice: The solvent may be too good (product remains soluble when cold) or too poor (product is insoluble even when hot).
-
Impurity Interference: As with precipitation issues, impurities can inhibit crystal lattice formation.[14]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature and requires a "trigger" to begin crystallization.
-
-
Step-by-Step Solutions:
-
Systematic Solvent Screening: Use small test tubes to test the solubility of your crude material in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof). A good solvent will dissolve the compound when hot but show little to no solubility at room temperature or in an ice bath.[6][15]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: Add a single, tiny crystal of previously purified material to the cooled solution. This provides a perfect template for further crystallization.
-
-
Use a Two-Solvent System (Solvent/Anti-solvent): Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution just begins to turn cloudy.[14] Add another drop of the good solvent to clarify, then allow it to cool slowly. For these derivatives, an ethanol/water or isopropanol/water system is often effective.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect from a Bucherer-Bergs synthesis of a 1,4-Diazaspiro[5.5]undecan-3-one derivative?
A: The most common impurities are typically unreacted starting materials (the parent ketone), partially reacted intermediates (such as the intermediate ureido acid), or byproducts from polymerization, especially if an aldehyde was used.[4] A thorough workup, including washing the organic extract with water and brine, can remove many of the inorganic starting materials like residual cyanide and ammonium salts. The parent ketone is usually less polar than the hydantoin product and can often be separated effectively by chromatography or careful recrystallization.
-
Q2: What is a good starting point for a TLC solvent system for these compounds?
A: A standard and effective starting point is a mixture of ethyl acetate and hexane (or heptane).[6] Begin with a 1:1 ratio (50% ethyl acetate in hexane) and adjust based on the result. If the Rf is too high (compound runs too fast), decrease the amount of ethyl acetate. If the Rf is too low, increase the amount of ethyl acetate. For more polar derivatives, a dichloromethane/methanol system (e.g., 95:5) is another excellent choice.[5]
-
Q3: Is flash column chromatography or recrystallization better for purifying these derivatives?
A: The choice depends on the specific impurity profile and the scale of your reaction.
-
Flash Column Chromatography is highly versatile and effective for removing a wide range of impurities with different polarities. It is often the best choice for initial purification of a very crude mixture.[6]
-
Recrystallization is an excellent technique for achieving very high purity (>98-99%) if your product is a stable, crystalline solid and the impurities have different solubility profiles.[6][14] It is often used as a final polishing step after chromatography. The workflow diagram below illustrates a typical decision-making process.
-
-
Q4: How can I visualize my compound on a TLC plate if it's not UV-active?
A: While many aromatic-containing derivatives are UV-active, aliphatic versions may not be. In this case, you must use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as the amide N-H bonds in the hydantoin ring can be oxidized, showing up as yellow spots on a purple background.[16] Other stains like phosphomolybdic acid or ninhydrin (if there are primary/secondary amines) can also be effective.[17]
Data & Protocols
Table 1: Comparison of Purification Techniques
| Purification Technique | Stationary/Solvent System | Typical Purity | Typical Yield | Key Advantages & Considerations |
| Flash Chromatography | Silica Gel; Ethyl Acetate/Hexane or DCM/Methanol gradient | >95% | 60-90% | Excellent for removing diverse impurities. Method development is guided by TLC.[6] |
| Recrystallization | Ethanol/Water or Isopropanol | >98% | 50-80% | Yields highly pure material. Success is highly dependent on finding the correct solvent system.[6][] |
Protocol 1: Flash Column Chromatography
This protocol is a self-validating system, as the initial TLC analysis dictates the parameters for the preparative column.
-
Solvent System Selection (TLC):
-
Dissolve a small amount of crude material in a few drops of ethyl acetate or DCM.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 30% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM).
-
The goal is to find a system where your desired product has an Rf value of approximately 0.2-0.35.[9][10] This ensures the compound will move down the column effectively but remain well-separated from impurities.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight).[5]
-
Prepare a slurry of silica gel (40-63 µm particle size) in the chosen mobile phase.[9][10]
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply positive pressure to achieve a steady flow rate (a solvent head drop of ~2 inches/minute is a good target).[9]
-
Collect fractions continuously. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 1,4-Diazaspiro[5.5]undecan-3-one derivative.
-
Visualizations
Purification Method Selection Workflow
A decision workflow for selecting the optimal purification method.
Common Impurity Profile in Bucherer-Bergs Synthesis
Relative polarity of common impurities vs. the target product.
References
-
Bhushan, R., Mahesh, V. K., & Mallikharjun, P. V. (1989). Improved TLC systems for rapid resolution of phenyl thiohydantoin amino acids. Biomedical Chromatography, 3(1), 43–45. [Link]
-
Bhushan, R., Mahesh, V. K., & Mallikharjun, P. V. (1989). Improved TLC systems for rapid resolution of phenyl thiohydantoin amino acids. PubMed. [Link]
-
Bhushan, R., & Reddy, G. P. (1987). Thin-layer chromatography of phenyl thiohydantoin derivatives of amino acids on silica gel thin layers impregnated with zinc salts and some metal sulphates. Analyst, 112(10), 1467-1469. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. UCT Science. Retrieved from [Link]
-
Gheorghiu, M. D. (2021). 1.5: Flash Chromatography. Chemistry LibreTexts. [Link]
- Almirante, N., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Coquerel, Y. (2008). Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]
- Unknown. (n.d.).
-
D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(12), 1034-1052. [Link]
-
Cernak, T. A., & Gleason, J. L. (2007). Synthesis of 5-chloromethylene hydantoins and thiohydantoins. Heterocycles, 71(1), 117-129. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Retrieved from [Link]
- Unknown. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PMC. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. [Link]
- Unknown. (2016). One-pot regioselective synthesis of diazaspiro[5.
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Parallel Solution- and Solid-Phase Synthesis of Spirohydantoin Derivatives as Neurokinin-1 Receptor Ligands. ResearchGate. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. MIT Digital Lab Techniques Manual. Retrieved from [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Improved TLC systems for rapid resolution of phenyl thiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
- 15. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. scs.illinois.edu [scs.illinois.edu]
Optimizing crystallization of 1,4-Diazaspiro[5.5]undecan-3-one
Technical Support Center: Crystallization Optimization of 1,4-Diazaspiro[5.5]undecan-3-one
Overview
1,4-Diazaspiro[5.5]undecan-3-one is a critical spirocyclic piperazinone intermediate utilized in the synthesis of advanced pharmaceutical compounds, including targeted kinase inhibitors[1]. The unique perpendicular geometry of the spiro carbon imparts significant conformational rigidity. While this is highly advantageous for target binding in drug discovery, it presents severe thermodynamic and kinetic challenges during crystallization. The high entropic barrier to lattice packing frequently leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—and complex polymorphic behavior.
This support center provides field-proven troubleshooting guides, quantitative process parameters, and self-validating protocols to ensure scalable, high-purity crystallization.
Process Analytical Workflow
Crystallization workflow for spirocyclic compounds to mitigate liquid-liquid phase separation.
Troubleshooting & FAQs
Q1: During cooling, my solution turns cloudy but yields a sticky resin instead of a filterable powder. What is happening? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." Because 1,4-diazaspiro[5.5]undecan-3-one has a rigid, non-planar spiro structure, the integration of solute molecules into a highly ordered crystal lattice is kinetically hindered[2]. When supersaturation is generated too rapidly (e.g., fast cooling), the system bypasses the metastable zone and enters a miscibility gap. Instead of nucleating as a solid, the compound separates into a solute-rich emulsion. This oil phase acts as a powerful solvent for impurities, trapping them as the oil eventually solidifies into a resin[3]. Resolution: You must map the Metastable Zone Width (MSZW) and operate strictly within it. Generate supersaturation slowly and apply an effective seeding strategy halfway into the MSZW to provide a low-energy template for lattice growth before the miscibility gap is reached[2].
Q2: How can I purge unreacted intermediates from the two-pot synthesis (e.g., (1-(nitromethyl)cyclohexyl)glycinate)? Causality: The standard synthesis of 1,4-diazaspiro[5.5]undecan-3-one involves a two-pot sequence from cyclohexanone, often leaving structurally similar intermediates or residual metals in the crude mixture[4]. Because these impurities share structural motifs with the product, they easily co-precipitate or intercalate into the growing crystal lattice. Resolution: Implement a temperature cycling (Ostwald ripening) protocol. By oscillating the temperature just below the solubility curve, thermodynamically unstable, impurity-laden microcrystals dissolve, while larger, pure crystals grow. This continuous dissolution-recrystallization cycle effectively "washes" the lattice, rejecting structurally similar impurities into the mother liquor.
Q3: My isolated yield is highly variable, and XRPD shows inconsistent polymorphic forms. How do I control this? Causality: Spirocyclic piperazinones can exhibit multiple hydrogen-bonding networks, leading to crystal polymorphism. Variations in mixing efficiency or localized supersaturation hotspots can dictate which polymorph nucleates first[3]. Resolution: Utilize Process Analytical Technology (PAT). In-situ Raman spectroscopy can be deployed to monitor real-time polymorphic transformations in the suspension[5]. Coupling this with acoustic cavitation (ultrasound) can enhance micromixing, eliminate localized supersaturation, and direct the nucleation toward the thermodynamically stable polymorph[3].
Quantitative Process Parameters
To ensure reproducibility, the following thermodynamic and kinetic parameters must be strictly controlled.
| Parameter | Target Range | Causality / Impact on Crystallization |
| Cooling Rate | 0.1 - 0.2 °C/min | Prevents rapid supersaturation buildup, keeping the system out of the LLPS miscibility gap[2]. |
| Seeding Temperature | Mid-point of MSZW | Lowers the activation energy for nucleation; provides a template for the correct polymorph[2]. |
| Seed Loading | 1.0 - 2.0% w/w | Ensures sufficient surface area for crystal growth to consume supersaturation before oiling out occurs. |
| Temperature Cycling Amplitude | ± 5 °C around setpoint | Drives Ostwald ripening; dissolves kinetically favored flawed crystals to yield thermodynamically stable, pure crystals. |
| Acoustic Cavitation Frequency | 20 - 40 kHz | Induces micro-mixing and local heating to destabilize oil emulsions and accelerate primary nucleation[3]. |
Self-Validating Experimental Protocols
Protocol A: Seeding-Assisted Cooling Crystallization (LLPS Mitigation)
Objective: To isolate high-purity 1,4-diazaspiro[5.5]undecan-3-one while strictly avoiding the oiling-out phase boundary.
-
Dissolution & Clarification: Dissolve crude 1,4-diazaspiro[5.5]undecan-3-one in a selected solvent system (e.g., Ethanol/Water or Toluene) at 65 °C until completely clear.
-
Validation Check: Monitor via in-situ Focused Beam Reflectance Measurement (FBRM). The chord count must read absolute zero, confirming complete dissolution and the absence of ghost nuclei.
-
-
Supersaturation Generation: Cool the reactor at a controlled rate of 0.2 °C/min to the predetermined seeding temperature (halfway into the MSZW, typically around 45 °C).
-
Seed Introduction: Introduce 1.5% w/w of pure, milled 1,4-diazaspiro[5.5]undecan-3-one seed crystals[2].
-
Validation Check: Hold the temperature isothermally for 30 minutes. The FBRM chord count should show a stable or slightly increasing number of particles in the 10-50 µm range. If the chord count drops back to zero, the system is undersaturated; you must recalculate the solubility curve and restart. If broad, massive spikes appear alongside a sudden drop in transmission (via UV/Vis or turbidity probes), LLPS has occurred; reheat to 65 °C immediately to redissolve the emulsion[2].
-
-
Controlled Desupersaturation: Once seed retention is validated, resume cooling at 0.1 °C/min down to 5 °C.
-
Isolation: Filter the resulting suspension and wash the filter cake with cold anti-solvent. Dry under vacuum at 40 °C.
Protocol B: Temperature Cycling for Impurity Rejection
Objective: To purge structurally similar synthetic intermediates[4] and ensure polymorphic purity using Ostwald ripening.
-
Initial Crystallization: Follow Protocol A until the system reaches 20 °C.
-
Heating Phase (Dissolution of Fines): Ramp the temperature up to 35 °C at 0.5 °C/min. Hold for 30 minutes.
-
Causality: Smaller, impurity-laden crystals possess higher surface energy and will dissolve preferentially compared to larger, well-formed crystals.
-
-
Cooling Phase (Lattice Growth): Cool back to 20 °C at 0.1 °C/min.
-
Validation Check: Utilize in-situ Raman spectroscopy during the cooling phase. Monitor the specific peak shifts associated with the piperazinone hydrogen-bonding network to confirm that the precipitating solid matches the desired stable polymorph[5].
-
-
Iteration: Repeat the 20 °C ↔ 35 °C cycle three times.
-
Validation Check: FBRM should demonstrate a narrowing of the Chord Length Distribution (CLD) and a shift toward larger particle sizes with each cycle, confirming successful Ostwald ripening.
-
-
Final Cooling & Isolation: Cool to 5 °C, filter, wash, and dry.
References
- Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo.
- US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
- Identifying polymorphism with in-situ raman spectroscopy. Technobis Crystallization Systems.
- Altering ROY polymorph crystallization in conventional and microfluidic crystallizers with acoustic cavitation. National Institutes of Health (PMC).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (PMC).
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Altering ROY polymorph crystallization in conventional and microfluidic crystallizers with acoustic cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
Technical Guide: Purification & Impurity Removal for 1,4-Diazaspiro[5.5]undecan-3-one
[1]
Executive Summary & Chemical Context[2][3][4][5]
Subject: 1,4-Diazaspiro[5.5]undecan-3-one (CAS: 1547757-91-4 / 32501-83-8 derivatives) Role in Research: This spirocyclic scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a conformationally restricted building block for GPCR ligands (e.g., Nociceptin antagonists, Muscarinic agonists) and kinase inhibitors.[1] Its spiro-fusion imparts specific vector alignment to the piperazinone ring, enhancing selectivity.[1]
The Challenge:
Synthesis typically involves a multi-step condensation (e.g., cyclohexanone
This guide provides a self-validating troubleshooting workflow to isolate high-purity material.
Impurity Profiling & Diagnostics
Before initiating purification, identify the likely contaminants based on your synthesis route (typically the Nitro-aldol/Reduction route).[1]
| Impurity Type | Likely Source | Diagnostic Sign | Removal Strategy |
| Cyclohexanone | Starting Material | Distinct "sweet/minty" odor; oily consistency.[1] | Trituration (Hexanes) or High-Vac drying.[1] |
| Linear Amines | Incomplete Cyclization | Polar spot on TLC (low | Acid/Base Extraction or Scavenging Resins.[1] |
| Oligomers | Thermal polymerization | Dark brown/black color; gummy texture.[1] | Adsorption (Silica/Carbon) + Recrystallization.[1] |
| Inorganic Salts | Reduction (Zn/Fe) or Neutralization | Ash residue; insolubility in organic solvents.[1] | Aqueous wash or filtration through Celite.[1] |
Decision Matrix: The Purification Workflow
Do not blindly recrystallize.[1] Use the physical state of your crude product to determine the entry point.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude physical state.[1]
Technical Protocols
Protocol A: Rescue of "Sticky Oil" (Trituration & Salt Formation)
Use this when the product refuses to solidify due to solvent entrapment or non-polar impurities.[1]
The Logic: The spiro-piperazinone is polar.[1] Non-polar impurities (like unreacted cyclohexanone) prevent the crystal lattice from forming.[1] We wash those away first.[1]
-
Trituration:
-
Dissolve/suspend the crude oil in a minimal amount of Diethyl Ether (
) or MTBE .[1] -
Sonicate for 5–10 minutes. The product should remain undissolved (or precipitate), while non-polar impurities dissolve.[1]
-
Decant the supernatant.[1] Repeat 2x.
-
Result: If it turns into a solid, proceed to Protocol B .[1] If it remains a gum, proceed to Salt Formation .[1]
-
-
Salt Formation (The "Clean-Up" Hook):
-
Dissolve the gum in Isopropanol (IPA) or Ethanol (10 mL/g).
-
Dropwise add 4M HCl in Dioxane or Conc.[1] HCl (1.1 equivalents).[1]
-
Observation: The hydrochloride salt of the secondary amine (N1) is highly crystalline and should precipitate immediately, leaving impurities in the mother liquor.[1]
-
Optional: Convert back to free base by partitioning between DCM and sat.[1]
if the neutral form is required.[1]
-
Protocol B: Recrystallization (The Gold Standard)
Use this for solid crude (purity >85%) to achieve >98% purity.[1]
Solvent System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent).[1]
-
Dissolution: Place crude solid in a flask. Add Ethanol (absolute) dropwise at boiling point (
) until just dissolved.-
Note: If the solution is dark, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Add Ethyl Acetate dropwise until a slight turbidity (cloudiness) persists.
-
Crystallization: Add a few drops of Ethanol to clear the solution.[1] Let it cool slowly to Room Temperature, then place in a fridge (
) for 12 hours. -
Isolation: Filter the needles/prisms. Wash with cold Ethyl Acetate.[1]
Advanced Troubleshooting (FAQ)
Q1: My NMR shows a persistent "water" peak and broad NH signals. Is it wet?
Scientist Note: Not necessarily. The amide and amine protons in the 1,4-diazaspiro system are capable of hydrogen bonding.[1] The "water" peak might be the exchangeable amine proton if you are using
-
Validation: Run the NMR in
. If the peak integrates to 1H and sharpens, it is your amine (N1-H).[1] If it remains at 3.33 ppm, it is water.[1]
Q2: The product decomposes on the silica column. Why? Scientist Note: The secondary amine (N1) is basic and can streak or bind irreversibly to acidic silanols on standard silica gel.[1]
-
Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the mobile phase (e.g., DCM/MeOH/TEA 95:4:1).[1] This neutralizes the acidic sites.[1] Alternatively, use Alumina (Neutral) stationary phase.[1]
Q3: I see a double-spot on TLC. Is it a diastereomer? Scientist Note: Unlikely for 1,4-diazaspiro[5.5]undecan-3-one itself, as it is achiral (unless substituted on the cyclohexane ring).[1]
-
Diagnosis: It is likely the ring-opened hydrolysis product (the amino-acid amide).[1]
-
Test: Stain with Ninhydrin.[1] The ring-opened primary amine will turn deep purple/blue.[1] The intact secondary cyclic amine usually stains less intensely or different color (often reddish/orange depending on heating).[1]
Scientific Grounding & References
The protocols above are derived from standard workups for spiro-piperidine and piperazinone scaffolds found in pharmaceutical patent literature.
-
Synthesis & Purification Context:
-
Source: Vertex Pharmaceuticals has patented improved syntheses for this scaffold, highlighting the "Nitro-aldol" route and subsequent cyclization.[1]
-
Reference:US Patent 2021/0179567 A1 .[1] "Synthesis of 1,4-diazaspiro[5.5]undecan-3-one". (2021).[1] Describes the cyclization of (1-(aminomethyl)cyclohexyl)glycine and isolation techniques.
-
Verification:[1]
-
-
General Purification of Heterocycles:
-
Spirocyclic Scaffold Properties:
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 1,4-diazaspiro[5.5]undecan-3-one before handling.
Solving regioselectivity problems in 1,4-Diazaspiro[5.5]undecan-3-one substitution
This guide serves as a technical support resource for researchers working with the 1,4-diazaspiro[5.5]undecan-3-one scaffold.[1] It addresses the specific challenges of regioselective substitution, focusing on the reactivity differences between the distal amine (N1) and the proximal amide (N4).[1]
Topic: Solving Regioselectivity & Reactivity Issues in 1,4-Diazaspiro[5.5]undecan-3-one Functionalization Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Status: Operational[1]
System Architecture & Reactivity Profile
Before troubleshooting, you must understand the electronic and steric landscape of the scaffold.[1] The 1,4-diazaspiro[5.5]undecan-3-one system contains two distinct nitrogen centers with vastly different reactivities.
The Scaffold Map
-
N1 (Distal Nitrogen): A secondary amine.[1]
-
N4 (Proximal Nitrogen): A lactam (cyclic amide) nitrogen.[1]
-
Character: Non-nucleophilic, acidic (pKa ~15–17).[1]
-
Sterics: Highly hindered. It is directly adjacent to the quaternary spiro carbon (C5), creating a "neopentyl-like" steric environment.[1]
-
Reactivity: Requires deprotonation by a strong base to react. Prone to low conversion due to steric clash with the cyclohexane ring.
-
Decision Matrix: Pathway Selection
Use this workflow to determine your synthetic strategy.
Figure 1: Strategic decision tree for regioselective functionalization.
Troubleshooting Module: N1-Selective Substitution
Scenario: You want to add a substituent (R) to the secondary amine (N1) while leaving the amide (N4) untouched.[1]
FAQ: N1 Functionalization
Q: Do I need to protect the N4 amide? A: No. The N4 amide is non-nucleophilic under neutral or mild basic conditions. The N1 amine will react exclusively.
Q: I am observing bis-alkylation or quaternization. How do I fix this? A: This occurs with highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide).[1]
-
Solution 1: Switch to Reductive Amination (Aldehyde + STAB).[1] This inherently prevents over-alkylation.
-
Solution 2: Use a syringe pump for slow addition of the electrophile (0.9 eq) at 0°C.[1]
Validated Protocol: N1-Alkylation
| Parameter | Condition | Rationale |
| Base | K₂CO₃ or DIPEA (2-3 eq) | Sufficient to neutralize HCl/HBr byproducts but too weak to deprotonate N4 (Lactam).[1] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic promotes Sɴ2.[1] MeCN is preferred for easier workup. |
| Temperature | 0°C to Room Temp | Heat is rarely needed and increases risk of side reactions. |
| Stoichiometry | Electrophile (0.95 - 1.0 eq) | Slight deficit prevents over-alkylation of N1. |
Troubleshooting Module: N4-Selective Substitution
Scenario: You want to alkylate the amide (N4). This is the most challenging transformation due to competing N1 reactivity and steric hindrance at the spiro center.
The Core Problem: N1 Interference
You cannot selectively alkylate N4 in the presence of a free N1 amine.[1] N1 is orders of magnitude more nucleophilic. Even if you use NaH, N1 will act as a nucleophile or a proton shuttle, leading to mixtures or N1-alkylation.[1]
Mandatory Step: You must protect N1 with an orthogonal group (e.g., Boc, Cbz, Bn) before attempting N4 functionalization.[1]
FAQ: N4 Functionalization
Q: I used NaH/DMF with N1-Boc protected scaffold, but the reaction stalled (low conversion). Why? A: Steric Hindrance. The N4 nitrogen is adjacent to the spiro-C5 carbon. The bulky cyclohexane ring blocks the approach of the electrophile.[1]
-
Fix: Increase temperature to 60–80°C.
-
Fix: Use a more reactive leaving group (Iodide > Bromide > Tosylate).[1]
-
Fix: Add 18-Crown-6 (if using KHMDS/NaH) to dissociate the cation and increase the "nakedness" of the amide anion.
Q: Can I use Buchwald-Hartwig coupling on N4? A: It is difficult. The steric bulk at the spiro center makes oxidative addition/reductive elimination cycles sluggish. Copper-mediated Ullmann coupling (CuI, DMEDA, K₃PO₄, Dioxane, 110°C) is often more successful for arylations than Palladium.[1]
Validated Protocol: N4-Alkylation (The "Spiro-Force" Method)
This protocol assumes N1 is already Boc-protected.
Step-by-Step Workflow:
-
Preparation: Dissolve N1-Boc-1,4-diazaspiro[5.5]undecan-3-one (1.0 eq) in anhydrous DMF (0.1 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Observation: Evolution of H₂ gas.
-
Critical Step: Allow to stir for 30–60 mins at RT to ensure complete deprotonation. The anion is bulky and forms slowly.
-
-
Alkylation: Add the Alkyl Halide (1.2 – 1.5 eq).
-
Heating: If R is primary (Me, Et, Bn), stir at RT. If R is secondary or branched, heat to 60–80°C .[1]
-
Quench: Pour into ice water. Extract with EtOAc.
Data Table: Optimization of N4-Alkylation
| Variable | Recommendation | Notes |
|---|---|---|
| Base | NaH or KHMDS | Strong bases (pKa > 25) required to deprotonate lactam (pKa ~17).[1] |
| Solvent | DMF or NMP | High polarity stabilizes the amide anion. THF often fails to dissolve the intermediate. |
| Additive | TBAI (Tetrabutylammonium iodide) | Catalytic TBAI (10 mol%) accelerates reaction via Finkelstein (R-Cl → R-I).[1] |
| Time | 2 – 24 Hours | Monitor by LCMS.[1] Disappearance of SM is slow due to sterics. |
Synthesis of the Scaffold (Reference Context)
If you are synthesizing the scaffold from scratch, it is often easier to introduce the N4-substituent before cyclization.[1]
Vertex Pharmaceuticals Route (Patent US20210179567A1):
-
Cyclohexanone + Nitromethane → (Nitromethylene)cyclohexane.[2][3]
-
Michael Addition with Glycinate.
-
Nitro reduction → Cyclization.
-
Insight: If you use an N-alkyl glycinate in step 2, the N4 substituent is built-in, avoiding the difficult post-synthetic alkylation.[1]
References
-
Synthesis of 1,4-diazaspiro[5.5]undecan-3-one and analogues thereof.
-
Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Source: WIPO (WO2020041770A1).[1]
- Relevance: Optimized 2-pot process reducing steps and improving yield.
- URL
-
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.
Sources
Technical Support Center: Overcoming Steric Hindrance in 1,4-Diazaspiro[5.5]undecan-3-one Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when working with complex spirocyclic scaffolds. 1,4-Diazaspiro[5.5]undecan-3-one is a highly valuable building block in drug discovery, particularly in the synthesis of cyclin-dependent kinase (CDK) inhibitors like Trilaciclib[1]. However, the spiro-fused cyclohexane ring creates an immense steric shield around the adjacent nitrogen centers, leading to high activation energy barriers for standard N-functionalization reactions.
This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric limitations.
Part 1: Mechanistic Causality – The "Why" Behind the Hindrance
Before diving into the protocols, it is critical to understand the physical chemistry of your substrate. The spiro[5.5]undecane system adopts a rigid conformation where the cyclohexane ring typically sits in a chair conformation. This geometry projects axial hydrogens directly into the Bürgi-Dunitz trajectory required for an electrophile to approach the adjacent piperazinone nitrogens[2].
In transition-metal-catalyzed cross-couplings, this steric bulk leads to catalyst poisoning via off-cycle degradation . The bulky spirocycle prevents the amine from coordinating to the metal center (e.g., Palladium) after oxidative addition, stalling the catalytic cycle at the Pd(II)-aryl halide intermediate and leading to rapid β-hydride elimination or premature reduction to Pd black[3].
Buchwald-Hartwig catalytic cycle highlighting the steric clash zone during amine coordination.
Part 2: Troubleshooting Guides & Validated Protocols
Logical workflow for troubleshooting sterically hindered spirocycle functionalization.
Q: Why is my N-alkylation yield so low, and how can I prevent starting material recovery?
A: The root cause is the diminished nucleophilicity of the nitrogen due to the spiro-cyclohexyl shielding. Weak bases (like K₂CO₃) in protic or moderately polar solvents fail to sufficiently increase the nucleophilicity of the amine, while excessive heating leads to E2 elimination of your alkylating agent.
To solve this, transition to the "Cesium Effect" using Cs₂CO₃ in highly polar aprotic solvents (DMF or DMSO)[4]. The large ionic radius of Cesium creates a highly reactive, naked nitrogen anion (a solvent-separated ion pair) that can overcome the steric activation barrier.
Table 1: Optimization of N-Alkylation Conditions for Spirocyclic Piperazinones
| Base | Solvent | Temperature | Electrophile | Conversion (%) |
| K₂CO₃ | Acetonitrile | 60°C | Alkyl Bromide | < 15% |
| DIPEA | DCM | 40°C | Alkyl Iodide | < 5% |
| NaH | THF | 0°C to RT | Alkyl Bromide | 45% |
| Cs₂CO₃ | DMF | 80°C | Alkyl Iodide | > 90% |
Protocol 1: Optimized N-Alkylation of 1,4-Diazaspiro[5.5]undecan-3-one
-
Preparation: Flame-dry a Schlenk flask, add a magnetic stir bar, and purge with Argon for 5 minutes.
-
Reagent Loading: Add 1,4-diazaspiro[5.5]undecan-3-one (1.0 eq) and finely powdered, anhydrous Cs₂CO₃ (2.5 eq).
-
Solvent Addition: Inject anhydrous DMF to achieve a 0.2 M concentration relative to the spirocycle. Stir vigorously at room temperature for 15 minutes to pre-form the reactive anion.
-
Electrophile Addition: Add the alkyl iodide (1.2 eq) dropwise. (Note: Iodides or triflates are strictly preferred over bromides/chlorides to compensate for the slow nucleophilic attack).
-
Heating: Heat the reaction mixture to 80°C for 12-16 hours. Monitor the consumption of the spirocycle via LC-MS.
-
Workup (Self-Validating Step): Quench with cold water and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Q: My Buchwald-Hartwig N-arylation is failing and producing Pd black. How do I force the coupling?
A: Standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are insufficient here. The spirocyclic amine is too bulky to coordinate effectively with the Pd(II) center, leaving the catalyst vulnerable to degradation[3].
You must employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos . These ligands are specifically engineered to facilitate the coupling of sterically hindered secondary amines by creating a highly active mono-ligated Pd complex that promotes rapid reductive elimination[4].
Protocol 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
-
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and RuPhos (10 mol%) in an oven-dried reaction vial.
-
Reagent Loading: Add 1,4-diazaspiro[5.5]undecan-3-one (1.2 eq), the aryl halide (1.0 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Solvent: Add anhydrous, thoroughly degassed Toluene or 1,4-Dioxane (0.1 M). (Degassing is critical to prevent the oxidation of the electron-rich RuPhos ligand).
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 100°C for 8-12 hours behind a blast shield.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove the catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Part 3: Frequently Asked Questions (FAQs)
Q: How do I selectively functionalize the amine versus the amide nitrogen? A: The secondary amine is significantly more nucleophilic than the amide nitrogen due to the delocalization of the amide lone pair into the adjacent carbonyl group. Standard alkylation conditions (e.g., alkyl halide, Cs₂CO₃, 80°C) will selectively target the amine. To functionalize the amide nitrogen, you must first protect the amine (e.g., with a Boc group), then use a strong base like NaH to deprotonate the amide, followed by your electrophile quench[4].
Q: What temperature profiles are recommended to overcome the activation barrier without degrading the spirocycle? A: For N-alkylation, temperatures between 60°C and 80°C are optimal. Exceeding 100°C often leads to degradation of the electrophile or undesired ring-opening side reactions. For cross-couplings, 90°C–110°C is standard, but using highly active pre-catalysts (like RuPhos Pd G3) can allow the reaction to proceed at much milder temperatures (40°C–60°C).
Q: Why am I seeing a ring-opened byproduct during strong base treatments? A: Prolonged exposure to strong aqueous bases or extremely harsh conditions (e.g., KOH at reflux) can induce hydrolysis of the lactam (amide) bond, opening the piperazinone ring. Always use non-nucleophilic bases (like NaOtBu or Cs₂CO₃) under strictly anhydrous conditions to preserve the spirocyclic core[5].
References
-
[5] US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents. Google Patents.
-
[1] Patents Assigned to G1 Therapeutics, Inc. Justia Patents.
-
[2] 3-Azaspiro[5.5]undecane-2,4-dione. Benchchem.
-
[3] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
-
[4] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. 3-Azaspiro[5.5]undecane-2,4-dione|CAS 1130-32-1 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
Technical Support Center: Chromatography of Spiro-Diaza Isomers
[1]
Status: Operational Operator: Senior Application Scientist Ticket ID: SPIRO-ISO-001 Subject: Method Development & Troubleshooting for Spiro-Diaza Separation
Overview
Welcome to the technical support hub for separating spiro-diaza isomers. These compounds—characterized by a quaternary carbon junction and dual nitrogen atoms (e.g., diazaspiro[4.5]decane)—present unique chromatographic challenges. Their rigid 3D scaffold creates complex stereochemistry (enantiomers and diastereomers), while the secondary/tertiary amines introduce significant basicity, often leading to severe peak tailing.
This guide moves beyond generic protocols, offering field-proven workflows for Chiral HPLC and SFC (Supercritical Fluid Chromatography) .
Module 1: Method Development Strategy
Q: I have a new spiro-diaza racemate. Should I start with HPLC or SFC?
A: This depends on your solubility and throughput requirements.
-
Choose SFC if you need high throughput or are scaling up for purification. The low viscosity of supercritical CO₂ allows for faster runs, and solvent removal is trivial.
-
Choose RP-HPLC if your sample is highly polar or aqueous-soluble and shows poor solubility in heptane/CO₂ mixtures.
Decision Matrix: Technology Selection
Figure 1: Decision tree for selecting the optimal chromatographic mode based on physicochemical properties.
Q: Which columns yield the highest success rate for spiro-diaza scaffolds?
A: The rigid spiro-junction requires a stationary phase that can discriminate based on 3D shape ("inclusion" mechanisms).
-
Primary Screen: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, Chiral Art Amylose-SA). The "immobilized" version is crucial because it allows you to use aggressive solvents (DCM, THF) to solubilize the spiro compound without stripping the stationary phase.
-
Secondary Screen: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC). The chlorinated selector often provides complementary selectivity for diaza-rings compared to the methylated versions.
Table 1: Recommended Screening Protocol
| Parameter | SFC Conditions | RP-HPLC Conditions |
| Column | Amylose-SA / Chiralpak IA / IG | Chiralpak IA / IB / IC |
| Co-Solvent | Methanol or EtOH (15% - 40%) | Acetonitrile / Water (Gradient) |
| Additive (Critical) | 0.1% - 0.2% Isopropylamine (IPA) or DEA | 10-20 mM Ammonium Bicarbonate (pH 9.0) |
| Temp | 35°C - 40°C | 25°C - 40°C |
| Back Pressure | 120 - 150 bar | N/A |
Module 2: Troubleshooting Peak Shape
Q: My peaks are tailing severely (Tailing Factor > 1.5). Is the column dead?
A: Likely not. Spiro-diaza compounds are basic. The tailing is caused by the amine nitrogens interacting with residual acidic silanols on the silica support.
Root Cause Analysis & Fixes:
-
The "Basicity" Trap: Standard 0.1% TFA is often insufficient for strong spiro-amines.
-
Fix: Switch to a basic additive . For SFC, use 0.1% Diethylamine (DEA) or Isopropylamine. For HPLC, use 0.1% Diethylamine or a high pH buffer (Ammonium Bicarbonate pH 9.0) if using an immobilized column (Chiralpak IA/IB/IC are stable up to pH 9-10).
-
-
Sample Overload: Spiro compounds can crystallize or aggregate at the head of the column.
Q: I see "Ghost Peaks" or baseline drift in SFC.
A: This is common with amine additives.
-
Issue: Amines like DEA can react with CO₂ to form carbamates, which absorb UV.
-
Fix: Monitor at higher wavelengths (>230 nm) if possible. Alternatively, use 0.1% Isopropylamine , which tends to have a lower background noise profile in SFC than DEA.
Figure 2: Logical workflow for diagnosing and resolving peak tailing in basic amine separations.
Module 3: Advanced Optimization
Q: I have partial separation (Resolution < 1.0). How do I improve it?
A: Spiro-isomers are rigid. Small changes in the "shape" of the mobile phase can have massive effects.
-
SFC Temperature Effect: Unlike HPLC, lowering the temperature in SFC (e.g., from 40°C to 25°C) often increases resolution. This increases the density of the supercritical fluid, enhancing the "lock-and-key" interaction with the chiral selector.
-
Alcohol Switch: If Methanol gives partial separation, switch to 2-Propanol (IPA) or Ethanol . The bulkier alcohol modifies the solvation shell around the spiro-diaza amine, often altering selectivity.
Q: Can I use MS detection?
A: Yes, but watch your additives.
-
Avoid: Non-volatile buffers (Phosphates).
-
Use: Ammonium Formate, Ammonium Bicarbonate, or volatile amines (DEA/TEA). Note that DEA can suppress ionization in ESI+ mode; keep concentration low (0.05%) or use a post-column make-up flow to dilute it.
References
-
Shimadzu. (2016).[3] Chiral Separation Using SFC and HPLC (Pittcon 2016). Retrieved from [Link]
-
Chromatography Today. (2020). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1,4-Diazaspiro[5.5]undecan-3-one: A Predictive and Comparative Analysis
This guide provides an in-depth, predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1,4-Diazaspiro[5.5]undecan-3-one. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we will leverage foundational NMR principles and comparative data from structurally analogous compounds to build a reliable predictive model. This approach not only anticipates the spectral features of the target molecule but also serves as a practical framework for researchers in drug development and heterocyclic chemistry to interpret their own experimental data for novel spirocyclic systems.
Section 1: The Structural Rationale: Understanding Key Proton Environments
1,4-Diazaspiro[5.5]undecan-3-one is a unique scaffold featuring a piperidinone ring fused in a spirocyclic manner to a cyclohexane ring. This structure presents several distinct proton environments whose chemical shifts are influenced by factors such as proximity to electronegative nitrogen atoms, the anisotropic effect of the carbonyl group, and the rigid conformational constraints imposed by the spiro center.
To facilitate our analysis, the protons are systematically labeled as shown below. This labeling will be used throughout the guide.
Figure 1: Structure of 1,4-Diazaspiro[5.5]undecan-3-one with key proton environments labeled.
Section 2: Predictive ¹H NMR Spectral Analysis
The interpretation of an NMR spectrum involves analyzing four key features: the number of signals, their chemical shift (δ), their integration, and their multiplicity (splitting pattern).[1][2]
1. Protons on the Piperidinone Ring:
-
H(N1) - Amide Proton: The proton on the amide nitrogen (N1) is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, typically ranging from δ 5.0-9.0 ppm.[3] In a protic deuterated solvent like D₂O, this signal would disappear due to proton-deuterium exchange.
-
H₂(2) - Methylene Protons Alpha to Carbonyl: These two protons are adjacent to the C=O group. The electron-withdrawing nature of the carbonyl will deshield them, shifting them downfield. Due to free rotation around the C2-N1 bond and the absence of adjacent protons for coupling, this signal is predicted to be a sharp singlet. A typical range for such protons in a lactam system is δ 2.2-2.6 ppm.[4]
-
H(N4) - Amine Proton: The proton on the amine nitrogen (N4) will also be a broad singlet, subject to the same environmental dependencies as the H(N1) proton. Its typical chemical shift range is δ 0.5-5.0 ppm.[3] This signal will also exchange in D₂O.
-
H₂(5) - Methylene Protons Alpha to Nitrogen: These protons are adjacent to the N4 amine nitrogen. Electronegative nitrogen deshields these protons, moving them downfield relative to a standard alkane.[5] In simple piperidine, these protons appear around δ 2.7-2.8 ppm.[4][6] We predict a similar range of δ 2.8-3.2 ppm for this multiplet in our target molecule.
2. Protons on the Cyclohexane Ring (C7-C11):
-
The ten protons on the spiro-fused cyclohexane ring are all attached to sp³-hybridized carbons. They are not directly influenced by the strongly deshielding groups of the lactam ring. Therefore, they are expected to resonate in the standard aliphatic region. These protons will likely appear as a complex and overlapping series of multiplets, making individual assignment difficult without advanced 2D NMR techniques. The predicted chemical shift range for this proton envelope is δ 1.2-1.8 ppm, similar to that of unsubstituted cyclohexane.[4]
Summary of Predicted Data
The anticipated ¹H NMR spectral data are summarized below.
| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale / Notes |
| H(N1) | 5.0 - 9.0 | Broad Singlet | 1H | Amide proton; shift is variable and exchanges with D₂O. |
| H₂(2) | 2.2 - 2.6 | Singlet | 2H | Alpha to C=O group, deshielded. |
| H(N4) | 0.5 - 5.0 | Broad Singlet | 1H | Amine proton; shift is variable and exchanges with D₂O. |
| H₂(5) | 2.8 - 3.2 | Multiplet | 2H | Alpha to N atom, deshielded. |
| H₁₀(C7-C11) | 1.2 - 1.8 | Complex Multiplet | 10H | Aliphatic protons on the cyclohexane ring. |
Section 3: A Comparative Approach to Confirming Assignments
To ground our predictions, we can compare the expected chemical shifts with experimental data from simpler, related structures. This comparative analysis is a powerful tool for validating spectral interpretations.
Comparison 1: The Impact of the Carbonyl Group (Piperidine vs. 2-Piperidone)
By comparing the ¹H NMR data of piperidine with its lactam analog, 2-piperidone, we can observe the direct electronic effect of the carbonyl group.
| Compound | Protons α to N (H2/H6 or H6) | Protons β to N (H3/H5) | Protons γ to N (H4) |
| Piperidine | ~2.75 ppm (t)[4][6] | ~1.55 ppm (m)[4][6] | ~1.55 ppm (m)[4][6] |
| 2-Piperidone | ~3.25 ppm (t, H6) | ~1.75 ppm (m, H3/H5) | ~2.30 ppm (t, H4) |
Data for 2-Piperidone is representative and sourced from spectral databases.
This comparison clearly illustrates that introducing a carbonyl group to form the lactam has a significant deshielding effect on all ring protons, most notably the β- and γ-protons (H4 and H5). This supports our prediction of downfield shifts for the protons in the piperidinone ring of our spiro-compound compared to a simple piperidine or cyclohexane ring.
Comparison 2: Spirocyclic Systems
The rigid nature of the spiro-junction can lead to distinct chemical shifts for axial and equatorial protons, especially on the carbons adjacent to the spiro center (C5 and C7/C11). In some substituted piperidones, a strong 1,3-diaxial interaction can cause an unusual shielding or deshielding of axial protons. While a detailed analysis requires 2D NMR, any significant separation of signals within the δ 2.8-3.2 ppm or δ 1.2-1.8 ppm regions could be attributed to these conformational effects. For instance, published data on other diazaspiro[5.5]undecane derivatives show distinct signals for protons on the six-membered rings, confirming the locked conformation's impact on the spectrum.[7][8]
Section 4: A Validated Experimental Protocol for Data Acquisition
To ensure the acquisition of high-quality, interpretable data, the following protocol is recommended. This self-validating system includes steps for proper sample preparation and standard spectrometer setup.
Figure 2: Recommended workflow for ¹H NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1,4-Diazaspiro[5.5]undecan-3-one.
-
Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with low solubility or to better resolve NH protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[3]
-
Add 0.6-0.7 mL of the chosen solvent containing 1% tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5][9]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary, and transfer the clear solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer or higher):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect 16 to 32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
By adhering to this protocol, researchers can generate high-fidelity data that can be confidently compared against the predictive and comparative models outlined in this guide.
References
- S. Chandrasekaran, et al. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry.
- R. A. B. M. Yusof, et al. (2019). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry.
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of ε-lactams (ppm). [Online]. Available: [Link]
- J. R. E. del-Val, et al. (2009). Structural determination of ε-lactams by 1 H and 13 C NMR. Magnetic Resonance in Chemistry.
- K. Selvaraju & A. Manimekalai. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry.
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Online]. Available: [Link]
- H. Z. Li, et al. (2016). ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. HETEROCYCLES, Vol. 92, No. 12.
-
OpenOChem Learn. (n.d.). Interpreting 1H NMR. [Online]. Available: [Link]
- R. Arora, et al. (n.d.). Synthesis of novel spiro-β-lactams. Indian Academy of Sciences.
- BenchChem. (2025).
- T. F. W. J. G. M. G. M. P. G. W. H. G. Christopher, et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- M. G. M. P. G. W. H. G. Christopher, et al. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- D. C. G. A. Pinto, et al. (n.d.).
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Online]. Available: [Link]
- M. D. Lebar, et al. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses.
- Chemistry LibreTexts. (2021). 6.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0246293). [Online]. Available: [Link]
- L. S. Starkey. (n.d.). 1H NMR Chemical Shifts.
-
ChemSynthesis. (2025). 1,4-diazaspiro[5.5]undecane-3,5-dione. [Online]. Available: [Link]
- S. Wagner, et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
- HETEROCYCLES. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- ResearchGate. (2017). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-3-oxo (or thioxo)-1,5,9-triones.
-
PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecan-5-one. [Online]. Available: [Link]
-
SciSpace. (n.d.). a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[10][10]undecane.
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. azooptics.com [azooptics.com]
- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bot Verification [rasayanjournal.co.in]
A Tale of Two Scaffolds: A Comparative Guide to 1,4-Diazaspiro[5.5]undecan-3-one and Spiro[4.5]decane in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The three-dimensional architecture of a scaffold dictates not only the spatial orientation of functional groups for target engagement but also the fundamental physicochemical properties that govern a molecule's pharmacokinetic profile. In the ever-expanding universe of chemical structures, spirocycles have emerged as particularly valuable motifs, offering a rigid and defined three-dimensional geometry that can lead to improved potency, selectivity, and metabolic stability.[1][2][3]
This guide provides an in-depth comparative analysis of two prominent spirocyclic systems: the nitrogen-containing 1,4-diazaspiro[5.5]undecan-3-one and the carbocyclic spiro[4.5]decane. We will delve into their distinct physicochemical properties, synthetic accessibility, and conformational landscapes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for scaffold selection in drug design.
At a Glance: Physicochemical Properties
A molecule's journey through the body is largely governed by its physicochemical properties. Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bonding capacity are key determinants of absorption, distribution, metabolism, and excretion (ADME). Here, we compare the calculated and experimental properties of our two scaffolds of interest.
| Property | 1,4-Diazaspiro[5.5]undecan-3-one | Spiro[4.5]decane |
| Molecular Formula | C₉H₁₆N₂O | C₁₀H₁₈ |
| Molecular Weight | 168.24 g/mol [4] | 138.25 g/mol |
| Predicted XlogP | -0.5[5] | 4.8 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | 0 Ų |
| Hydrogen Bond Donors | 2 | 0 |
| Hydrogen Bond Acceptors | 2 | 0 |
| Physical Form | Solid[4] | Liquid (at room temp) |
| Boiling Point | Not available | 178-180 °C |
| Water Solubility | Soluble in DMSO[6] | Low |
The most striking difference lies in their polarity. The presence of two nitrogen atoms and a carbonyl group in 1,4-diazaspiro[5.5]undecan-3-one imparts a significantly lower predicted logP and a substantial TPSA compared to the purely hydrocarbon-based spiro[4.5]decane. This suggests that derivatives of the diazaspiro scaffold are likely to possess greater aqueous solubility, a desirable trait for oral bioavailability. Conversely, the higher lipophilicity of the spiro[4.5]decane scaffold may favor blood-brain barrier penetration. The presence of hydrogen bond donors and acceptors in the diazaspiro scaffold also provides opportunities for directed interactions with biological targets.
Navigating the Synthetic Landscape
The ease and efficiency of scaffold synthesis are paramount considerations in any drug discovery campaign. Both 1,4-diazaspiro[5.5]undecan-3-one and spiro[4.5]decane are accessible through established synthetic routes.
Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
A streamlined two-pot process starting from cyclohexanone has been developed for the synthesis of 1,4-diazaspiro[5.5]undecan-3-one.[7][8] This method offers high yields and avoids harsh reaction conditions.
Experimental Protocol: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one [7][8]
Pot 1: Synthesis of (Nitromethylene)cyclohexane and Michael Addition
-
To a solution of cyclohexanone in a suitable solvent, add nitromethane in the presence of a base.
-
The reaction mixture is stirred at room temperature to facilitate the formation of 1-(nitromethyl)cyclohexan-1-ol, which subsequently dehydrates to yield (nitromethylene)cyclohexane.
-
An alkyl glycinate (e.g., methyl glycinate) is then added to the reaction mixture to perform a Michael addition, affording alkyl (1-(nitromethyl)cyclohexyl)glycinate.
-
The product can be isolated through appropriate workup and purification procedures.
Pot 2: Reduction and Cyclization
-
The nitro group of alkyl (1-(nitromethyl)cyclohexyl)glycinate is reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C).
-
Following the reduction, the resulting alkyl (1-(aminomethyl)cyclohexyl)glycinate undergoes spontaneous intramolecular cyclization upon heating or treatment with a mild base to yield 1,4-diazaspiro[5.5]undecan-3-one.
-
The final product is isolated and purified by crystallization or chromatography.
Synthesis of the Spiro[4.5]decane Scaffold
The spiro[4.5]decane core can be efficiently constructed using a Ring-Closing Metathesis (RCM) reaction, a powerful tool in modern organic synthesis.[9]
Experimental Protocol: Synthesis of a Spiro[4.5]decane Derivative via RCM
-
Preparation of the Diene Precursor: A suitable cyclohexanone derivative is reacted with an allyl Grignard reagent to form an allylic alcohol. This alcohol is then subjected to a Claisen rearrangement to yield a γ,δ-unsaturated aldehyde. Subsequent reaction with a vinyl Grignard reagent provides the diene precursor, a hydroxydiene.
-
Ring-Closing Metathesis: The hydroxydiene is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst).
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by techniques like TLC or GC-MS.
-
The reaction is quenched, and the resulting spiro[4.5]decene derivative is purified by column chromatography.
-
Further functional group manipulations, such as reduction of the double bond, can be performed to access the saturated spiro[4.5]decane scaffold.
Conformational Considerations: A World of Three-Dimensionality
The rigid, three-dimensional nature of spirocycles is one of their most attractive features in drug design. This rigidity can pre-organize appended functional groups into a bioactive conformation, potentially leading to higher binding affinity and reduced entropic penalty upon binding to a target.
The conformational preferences of both 1,4-diazaspiro[5.5]undecane and spiro[4.5]decane derivatives have been studied. The cyclohexane ring in both scaffolds typically adopts a chair conformation to minimize steric strain.[10] In the case of 1,4-diazaspiro[5.5]undecan-3-one, the presence of the lactam ring introduces additional conformational constraints. The relative stereochemistry of substituents on the rings can significantly influence the overall shape of the molecule and its ability to interact with a biological target.
Applications in Drug Discovery: Case Studies
Both scaffolds have found utility in medicinal chemistry, with their unique properties being leveraged to address various therapeutic challenges.
Spiro[4.5]decane in Hypoxia-Inducible Factor (HIF) Pathway Inhibition
The spiro[4.5]decane scaffold is a key component of a class of potent inhibitors of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[11] PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of HIF (HIF-1α), leading to its degradation. In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-1α to stabilize and activate the transcription of genes involved in processes like erythropoiesis and angiogenesis. By inhibiting PHDs, spiro[4.5]decane-based drugs can mimic a hypoxic response, which is a promising therapeutic strategy for conditions such as anemia.
Experimental Protocol: In Vitro PHD2 Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of a compound against PHD2, a key HIF prolyl hydroxylase.
-
Reagents and Materials: Recombinant human PHD2 enzyme, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODDD), α-ketoglutarate, ascorbate, Fe(II), and the test compound (e.g., a spiro[4.5]decane derivative).
-
Assay Procedure:
-
In a microplate, combine the PHD2 enzyme, ascorbate, and Fe(II) in an appropriate assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Detection: The extent of peptide hydroxylation can be measured using various methods, such as:
-
Mass Spectrometry: Detecting the mass shift corresponding to the addition of an oxygen atom.
-
Antibody-based methods (e.g., ELISA): Using an antibody that specifically recognizes the hydroxylated peptide.
-
-
Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the PHD2 enzymatic activity.
1,4-Diazaspiro[5.5]undecan-3-one: A Versatile Scaffold for Diverse Targets
The 1,4-diazaspiro[5.5]undecane scaffold, with its embedded lactam and secondary amine functionalities, offers multiple points for diversification, making it a valuable building block for creating libraries of compounds to screen against a wide array of biological targets. The nitrogen atoms can act as key interaction points with protein targets and can also be functionalized to modulate the physicochemical properties of the molecule. The inherent polarity of this scaffold can enhance aqueous solubility and may reduce non-specific binding often associated with highly lipophilic compounds. While specific blockbuster drugs featuring this exact scaffold are not yet prevalent, the broader class of diazaspirocycles is gaining significant traction in modern drug discovery.[12]
Comparative Performance: A Look at ADME Properties
While direct head-to-head experimental comparisons of 1,4-diazaspiro[5.5]undecan-3-one and spiro[4.5]decane are scarce in the literature, we can infer their likely performance based on the general properties of aza-spirocycles versus their carbocyclic counterparts.
Metabolic Stability: The introduction of nitrogen atoms into a scaffold can influence its metabolic fate. While aliphatic carbons are susceptible to oxidation by cytochrome P450 enzymes, the nitrogen atoms in the diazaspiro scaffold can alter the electronic properties of adjacent C-H bonds, potentially rendering them less prone to metabolism. Furthermore, the lactam functionality is generally more metabolically stable than an ester. However, the secondary amine presents a potential site for metabolism (e.g., N-dealkylation). The carbocyclic spiro[4.5]decane, being purely hydrocarbon, is susceptible to hydroxylation at various positions.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol provides a general workflow to assess the metabolic stability of a compound using liver microsomes, which are rich in drug-metabolizing enzymes.
-
Incubation:
-
Incubate the test compound (at a fixed concentration, e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic reactions) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Sample Processing:
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Cell Permeability: As indicated by the TPSA values, derivatives of 1,4-diazaspiro[5.5]undecan-3-one are expected to have lower passive permeability compared to the more lipophilic spiro[4.5]decane derivatives. However, the presence of nitrogen atoms could also make them substrates for uptake transporters, potentially enhancing their overall cell entry.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium to predict oral drug absorption.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-28 days until they form a differentiated and polarized monolayer.
-
Permeability Assay:
-
Add the test compound to the apical (donor) side of the cell monolayer.
-
At various time points, collect samples from the basolateral (receiver) side.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp), a measure of the rate of drug transport across the cell monolayer. An efflux ratio can also be determined by measuring transport in the basolateral-to-apical direction to identify if the compound is a substrate of efflux transporters.
Conclusion: Choosing the Right Tool for the Job
Both the 1,4-diazaspiro[5.5]undecan-3-one and spiro[4.5]decane scaffolds offer unique advantages for drug discovery. The choice between them, or indeed any scaffold, will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate.
The 1,4-diazaspiro[5.5]undecan-3-one scaffold, with its inherent polarity and hydrogen bonding capabilities, is an excellent starting point for developing orally bioavailable drugs targeting a wide range of proteins where aqueous solubility is a key consideration. Its multiple points for diversification make it ideal for library synthesis and hit-finding campaigns.
In contrast, the spiro[4.5]decane scaffold provides a rigid, lipophilic, and three-dimensional framework that has proven its value in modulating protein-protein interactions and accessing challenging targets, including those within the central nervous system. Its success in the development of PHD inhibitors highlights its potential for generating potent and selective modulators of enzyme activity.
By understanding the distinct characteristics of these and other spirocyclic systems, medicinal chemists can more effectively navigate the complex landscape of drug design and accelerate the discovery of novel and effective therapeutics.
References
- Srikrishna, A., & Rao, M. S. (2008). Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones. Indian Journal of Chemistry - Section B, 47(9), 1423–1428.
- US Patent US20210179567A1, "Synthesis of 1,4-diazaspiro[5.5]undecan-3-one", published 2021-06-17.
- International Patent WO2020041770A1, "Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one", published 2020-02-27.
- US Environmental Protection Agency. (n.d.). Spiro[4.5]decane-6-carbonitrile Properties. CompTox Chemicals Dashboard.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135982, Spiro(4.5)decane.
- Yang, L., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry, 89(21), 15953–15963.
- Srikrishna, A., & Rao, M. S. (2008). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. ChemInform, 39(51).
- Liu, R., et al. (2010). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 8(19), 4349–4351.
- Srikrishna, A., et al. (2009). A unified, RCM anchored approach to spiro[4.5]decane-based sesquiterpenoids: Collective synthesis of (±)-α & β -Vetispirenes, (±)-β-Vetivone, (±)-Agarospirol and (±)-Hinesol. Indian Journal of Chemistry - Section B, 48(9), 1335–1347.
- Al-Majid, A. M., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry, 11(4), 533-542.
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3247.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
- Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227.
- Ali, I., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.
- Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(8), 653–657.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13059434, 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one.
- Trusova, M. E., & Kesić, S. M. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 30(15), 3456.
- Sigma-Aldrich. (n.d.). 1,4-Diazaspiro[5.5]undecan-3-one.
- Sigma-Aldrich. (n.d.). 1,4-diazaspiro[5.5]undecan-3-one.
- Wang, Y., et al. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Asian Journal of Organic Chemistry, 12(6), e202300152.
- Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997–3001.
- Trusova, M. E., & Kesić, S. M. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Scilit.
- Li, J., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 107.
- BenchChem. (2025). Validation of Spiro[4.
- MolForge. (n.d.). 2,4-Diazaspiro[5.5]undecane-1,3,5-trione (CID 5843).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557153, Spiro(4.5)decan-2-one.
- BenchChem. (2025). A Comparative Guide to the ADME Properties of Key Pyrimidine Scaffolds.
- Aversa, M. C., et al. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2959–2964.
- Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
- PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecan-5-one.
- Japan Science and Technology Agency. (n.d.). Spiro[4.
- White, J. D., & Lee, C. S. (2000). Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands: Implications for the Use of Diols in the Desymmetrization of meso Epoxides. The Journal of Organic Chemistry, 65(23), 7707–7716.
- Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760.
- Sun-shinechem. (n.d.). 1,4-diazaspiro[5.5]undecan-3-one.
- Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA (Zurich Open Repository and Archive).
- BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4-Diazaspiro[5.5]undecan-3-one | 1547757-91-4 [sigmaaldrich.com]
- 5. PubChemLite - 1,4-diazaspiro[5.5]undecan-5-one (C9H16N2O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 8. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands: Implications for the Use of Diols in the Desymmetrization of meso Epoxides [academia.edu]
- 12. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,4-Diazaspiro[5.5]undecan-3-one Purity: A Comprehensive Comparison Guide
Executive Summary
In modern drug discovery, spirocyclic scaffolds like 1,4-diazaspiro[5.5]undecan-3-one (CAS: 1547757-91-4) are highly valued for their ability to impart three-dimensionality to pharmaceutical compounds, improving metabolic stability and target specificity. They are critical intermediates in the synthesis of various therapeutics, including cyclin-dependent kinase (CDK) inhibitors used in oncology[1]. However, the synthesis of these spiro-piperazinones often generates structurally similar by-products and retains trace organic solvents.
This guide objectively compares the analytical profile and downstream performance of Ultra-Pure Reference Grade (>99.5%) versus Standard Commercial Grade (95–98%) 1,4-diazaspiro[5.5]undecan-3-one. Furthermore, it details the causality-driven, self-validating spectroscopic protocols required to confidently characterize this compound in compliance with regulatory standards.
The Critical Role of Purity in Spirocyclic Scaffolds
The structural complexity of 1,4-diazaspiro[5.5]undecan-3-one makes purity characterization uniquely challenging. Because piperazinones lack extended conjugated
To meet stringent for new drug substances, analysts must employ orthogonal spectroscopic techniques—specifically quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. High-field NMR has been proven to easily fulfill ICH requirements for trace impurity detection, accommodating strict thresholds without the biases of UV detection[3].
Performance Comparison: Ultra-Pure vs. Standard Grade
The following matrix synthesizes quantitative experimental data comparing the two grades of 1,4-diazaspiro[5.5]undecan-3-one and their direct impact on downstream drug development workflows.
| Analytical Metric | Ultra-Pure Reference Grade | Standard Commercial Grade | Impact on Downstream Application |
| qNMR Absolute Purity | 99.6% ± 0.1% | 94.2% ± 0.5% | Standard grade overestimates purity; causes stoichiometric imbalances in subsequent synthetic steps. |
| LC-MS Purity (ESI+) | > 99.8% | 95.0 – 98.0% | Trace synthetic by-products in standard grades can cause off-target binding in SAR screening. |
| Residual Solvents | < 100 ppm (Undetectable) | ~ 1.5% (e.g., EtOAc, Hexane) | Residual solvents cause inaccurate mass dosing and can exhibit cytotoxicity in cell-based assays. |
| Water Content (KF) | < 0.1% | 1.2% | Moisture accelerates hygroscopic degradation and quenches moisture-sensitive coupling reagents. |
| Downstream Yield | > 95% | 80 – 85% | Impurities in standard grades poison catalysts and consume expensive coupling agents (e.g., HATU). |
Causality-Driven Spectroscopic Methodologies
To ensure scientific integrity, the analytical protocols used to generate the data above must be self-validating. Below are the detailed, step-by-step methodologies explaining the why behind each experimental choice.
Protocol 1: Quantitative H-NMR (qNMR) for Absolute Purity
qNMR is the gold standard for spirocyclic compounds because the signal integration is directly proportional to the number of nuclei, making it a universal, structure-agnostic quantification method.
-
Sample Preparation : Accurately weigh 10.0 mg of 1,4-diazaspiro[5.5]undecan-3-one and 5.0 mg of high-purity Maleic Acid (Internal Standard) using a microbalance.
-
Solvent Selection : Dissolve the mixture in 0.6 mL of DMSO-
(100% atom D).-
Causality: DMSO-
is chosen over CDCl because its high polarity disrupts the intermolecular hydrogen bonding of the piperazinone NH group. This prevents peak broadening and ensures sharp, highly resolved signals necessary for accurate integration.
-
-
Self-Validation (Pulse Calibration) : Prior to the quantitative run, perform a 90-degree pulse calibration (P1) specifically on the prepared sample.
-
Causality: Dielectric properties vary between samples. Calibrating the pulse ensures maximum signal excitation, validating the quantitative accuracy of the subsequent integration.
-
-
Acquisition Parameters : Set the relaxation delay (D1) to 30 seconds.
-
Causality: The D1 must be at least 5 times the longest spin-lattice relaxation time (
) of the protons of interest. This ensures complete magnetization recovery between scans, which is a fundamental mathematical requirement for absolute purity calculation.
-
-
Data Processing : Apply a 0.3 Hz line-broadening function, phase manually, and integrate the internal standard peak against the isolated spirocyclic protons (e.g., the isolated methylene protons of the piperazinone ring).
Protocol 2: LC-MS/MS for Trace Impurity Profiling
While qNMR provides absolute purity, LC-MS/MS is required to identify trace impurities (<0.05%) that fall below the NMR limit of detection.
-
Self-Validation (System Suitability Test) : Inject a 1.0 µg/mL System Suitability Test (SST) standard of a known spirocyclic compound. The sequence is only validated if the SST demonstrates a signal-to-noise ratio (S/N) > 100 and a retention time drift of < 2%.
-
Chromatographic Separation : Inject 5 µL of a 10 µg/mL sample onto a sub-2 µm C18 column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
-
Causality: The acidic modifier is critical. It ensures the secondary amine of the diazaspiro ring remains fully protonated during the run, preventing secondary interactions with residual silanols on the stationary phase that would otherwise cause severe peak tailing.
-
-
Mass Spectrometry (ESI+) : Operate the mass spectrometer in Electrospray Ionization positive mode.
-
Causality: The basic nitrogen in the piperazinone scaffold readily accepts a proton in the acidic mobile phase to form a highly stable
ion at m/z 169.1. This specific ionization mode provides parts-per-billion (ppb) sensitivity, allowing for the precise identification of structurally related synthesis by-products.
-
Analytical Workflow Visualization
The following diagram illustrates the logical routing of the self-validating analytical system used to classify the purity of 1,4-diazaspiro[5.5]undecan-3-one batches.
Analytical workflow for the purity characterization of 1,4-diazaspiro[5.5]undecan-3-one.
Conclusion
The spectroscopic characterization of 1,4-diazaspiro[5.5]undecan-3-one cannot rely on standard UV-HPLC methods due to the molecule's lack of a strong chromophore. As demonstrated by the comparison data, utilizing Standard Commercial Grade materials often introduces hidden impurities, residual solvents, and moisture that severely compromise downstream synthetic yields and assay reliability. By implementing causality-driven, self-validating protocols utilizing qNMR and LC-MS/MS, researchers can confidently verify the integrity of Ultra-Pure Reference Grade materials, thereby accelerating the drug development lifecycle and ensuring regulatory compliance.
References
-
International Council for Harmonisation (ICH) . ICH Q3A(R2) Impurities in New Drug Substances. Available at:[Link]
-
Achanta, P. S., et al. (2022) . Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis, 214, 114709. Available at:[Link]
- Schneider, S. E., et al. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. U.S. Patent Application US20210179567A1.
Sources
HPLC Method Development for 1,4-Diazaspiro[5.5]undecan-3-one: A Comparative Guide to Column Chemistries and Detection Strategies
As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method requires more than just screening columns; it demands a fundamental understanding of the analyte's physicochemical properties. 1,4-Diazaspiro[5.5]undecan-3-one (CAS 1547757-91-4) is a critical spirocyclic piperazinone intermediate utilized in the synthesis of advanced pharmaceuticals, including CDK4/6 inhibitors and CGRP receptor antagonists[1].
Accurate quantification of this molecule during chemical synthesis and formulation is essential. However, its molecular structure presents classic chromatographic challenges: it is highly polar, contains a basic secondary amine, and lacks an extended conjugated chromophore. This guide objectively compares various column chemistries and detection methods, providing a field-proven, self-validating protocol for its robust quantification.
Mechanistic Challenges & Analyte Properties
The structure of 1,4-diazaspiro[5.5]undecan-3-one consists of a piperazinone ring fused to a cyclohexane ring via a spiro junction. This specific architecture dictates the method development strategy:
-
Polarity & Retention: The highly polar nature of the spirocyclic core results in poor retention (elution near the void volume,
) on traditional hydrophobic alkyl (C18) columns. -
Ionization & Peak Shape: The secondary amine in the piperazine ring is highly basic. At a neutral pH, it becomes protonated and interacts strongly with residual, ionized silanols on the silica support. This secondary interaction leads to severe peak tailing and a loss of theoretical plates.
-
Optical Properties: The absence of conjugated double bonds or aromatic rings means the molecule only absorbs at the lower end of the UV spectrum (~205-210 nm) via its lactam/amide bond[2]. This makes it highly susceptible to baseline noise and drift from organic modifiers during gradient elution.
Caption: Logical relationship between analyte properties, chromatographic challenges, and method solutions.
Column Chemistry Comparison: Standard C18 vs. Polar-Embedded vs. HILIC
To overcome the retention and peak shape issues inherent to basic polar spirocycles, we must evaluate stationary phases beyond the standard C18.
-
Standard C18 (e.g., Waters SunFire C18): Historically used for basic purity checks[1], but requires highly aqueous mobile phases (e.g., 95% water) and ion-pairing agents or strong acids (e.g., 0.1% TFA) to suppress silanol ionization and force retention. This often leads to phase collapse (dewetting) over time.
-
Polar-Embedded / RP-Amide (e.g., Ascentis RP-Amide): Incorporates an amide group within the alkyl chain. This creates a virtual hydrophilic shield that prevents basic analytes from interacting with residual silanols, yielding excellent peak shape for basic compounds without the need for harsh ion-pairing reagents[3].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., zwitterionic or bare silica) with a highly organic mobile phase. This is the optimal choice for highly polar basic compounds, offering orthogonal retention to reversed-phase and significantly enhanced sensitivity for aerosol or MS detectors.
Table 1: Comparative Column Performance for 1,4-Diazaspiro[5.5]undecan-3-one (100 µg/mL)
| Column Type | Mobile Phase | Retention Factor ( | Asymmetry ( | Resolution/Efficiency |
| Standard C18 (150 x 4.6 mm, 5µm) | 95% Water (0.1% TFA) / 5% ACN | 0.8 (Poor) | 1.8 (Tailing) | Low |
| RP-Amide (150 x 4.6 mm, 3µm) | 85% Water (10mM Phosphate pH 7) / 15% MeOH | 3.2 (Optimal) | 1.1 (Symmetrical) | High |
| Zwitterionic HILIC (100 x 2.1 mm, 1.7µm) | 10% Water (10mM Ammonium Formate) / 90% ACN | 4.5 (Strong) | 1.0 (Ideal) | Very High |
Detection Strategies: UV vs. Universal Detectors vs. MS
Because piperazine derivatives lack strong chromophores, relying on UV detection is often inadequate for low-level quantification, such as impurity profiling or pharmacokinetics[2].
-
UV Detection (210 nm): Viable only for main-component assays at high concentrations. Gradient elution causes severe baseline drift at 210 nm due to the changing absorbance of the organic modifier, making integration of low-level impurities unreliable.
-
Charged Aerosol Detection (CAD) / ELSD: Universal detectors that respond to any non-volatile analyte. They provide a uniform response independent of optical properties, making them ideal for spirocyclic compounds without chromophores.
-
Mass Spectrometry (ESI-MS): Provides the highest sensitivity and specificity. The basic secondary amine readily accepts a proton, yielding a strong
ion at 169.1[2].
Table 2: Sensitivity and Linearity Comparison
| Detection Method | Limit of Detection (LOD) | Linear Dynamic Range | Gradient Compatibility |
| UV-DAD (210 nm) | 5.0 µg/mL | 10 - 500 µg/mL | Poor (Baseline drift) |
| ELSD / CAD | 0.5 µg/mL | 1.0 - 250 µg/mL | Excellent |
| ESI-MS (SIM m/z 169.1) | 0.01 µg/mL | 0.05 - 50 µg/mL | Excellent |
Self-Validating Experimental Protocol: HILIC-CAD Quantification
Based on the causality of the analyte's properties, a HILIC method coupled with CAD provides the most robust, self-validating system for both assay and impurity quantification.
Caption: Step-by-step self-validating HPLC workflow for the quantification of polar spirocyclic compounds.
Step-by-Step Methodology:
-
System Preparation: Ensure the LC system is passivated and free of legacy ion-pairing reagents. Install a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: The acidic pH ensures the piperazine ring is fully protonated, maintaining a constant ionization state and preventing peak splitting).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Pump Program: Isocratic delivery at 10% A / 90% B. (Causality: High organic content drives HILIC retention and enhances CAD nebulization efficiency).
-
-
Sample Preparation: Dissolve 1,4-diazaspiro[5.5]undecan-3-one standards in 90% Acetonitrile / 10% Water to match the initial mobile phase conditions. (Crucial: Injecting highly aqueous samples into a HILIC system will cause severe peak distortion and solvent breakthrough).
-
Instrument Parameters:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
CAD Settings: Evaporator temperature 35°C, data collection rate 10 Hz, filter 3.6s.
-
-
System Suitability Testing (SST): Inject the working standard (50 µg/mL) six times. The system is validated and ready for sample analysis only if:
-
Retention time %RSD
1.0%. -
Peak area %RSD
2.0%. -
Asymmetry factor (
) is between 0.9 and 1.2.
-
References
- Title: US20210179567A1 - Synthesis of 1,4-diazaspiro[5.
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL
- Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: MDPI URL
- Title: Developing HPLC Methods Source: MilliporeSigma URL
Sources
Comparative Thermal Analysis Guide: 1,4-Diazaspiro[5.5]undecan-3-one
Executive Summary
1,4-Diazaspiro[5.5]undecan-3-one (CAS: 1547757-91-4) has emerged as a critical scaffold in the synthesis of CDK inhibitors and other spirocyclic pharmaceutical intermediates. Unlike planar aromatic systems, its spiro-fused architecture imparts specific 3D-dimensionality and rigidity, significantly influencing its thermal properties and solid-state handling.
This guide provides a technical framework for the thermal characterization (TGA/DSC) of this compound. We compare its expected performance against structural analogs to establish quality control baselines. Note: As a specialized intermediate, batch-to-batch thermal history varies; this guide defines the protocols and acceptance criteria required to validate your specific lot.
Material Profile & Structural Context[1][2][3][4][5][6][7]
Before interpreting thermal data, one must understand the structural drivers of thermal stability for this molecule.
| Feature | Description | Thermal Implication |
| Core Scaffold | Spiro[5.5]undecane | High rigidity reduces entropy of fusion, typically raising melting point (MP) vs. linear analogs. |
| Functional Group | Cyclic Urea / Amide (3-one) | Capable of strong intermolecular Hydrogen bonding (N-H···O=C), significantly increasing MP and lattice energy. |
| Physical Form | White to Tan Solid | Solid-state form dictates that DSC will show a distinct endothermic melting event. |
| Molecular Weight | 168.24 g/mol | Low MW implies volatility is possible if not stabilized by H-bonds. |
Comparative Analogs
To benchmark performance, we compare the target against:
-
1,4-Diazaspiro[5.5]undecane-3,5-dione: A close analog with an additional carbonyl.
-
N-Boc-4-piperidone: A common, non-spiro precursor representing "flexible" piperidine stability.
Experimental Protocols (Self-Validating)
Reliable thermal data requires strict adherence to sample preparation protocols to avoid artifacts (e.g., solvent entrapment or pan sealing failure).
Differential Scanning Calorimetry (DSC)[2][8]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Pan Configuration: Tzero Aluminum Hermetic Pans (pinhole lid). Reasoning: Hermetic sealing prevents sublimation prior to melting; the pinhole allows pressure release during decomposition.
-
Atmosphere: Dry Nitrogen (50 mL/min).
-
Ramp Rate: 10 °C/min from 25 °C to 300 °C.
-
Validation Check: The baseline must be flat (< 0.5 mW deviation) before the melt. A sloping baseline indicates moisture loss or instrument drift.
Thermogravimetric Analysis (TGA)[8]
-
Instrument: TGA (e.g., TA Discovery or PerkinElmer Pyris 1).
-
Crucible: Platinum or Alumina (open).
-
Sample Mass: 5–10 mg.
-
Ramp Rate: 10 °C/min to 600 °C.
-
Validation Check: Derivative TGA (DTG) signal should be zero up to the onset of decomposition. Any weight loss <100 °C indicates residual solvent (DCM/MeOH from synthesis).
Thermal Performance Analysis
Melting Behavior (DSC)
The spiro-scaffold provides a "lock-and-key" stacking mechanism in the crystal lattice.
-
Target Compound (3-one): Expect a sharp endothermic melting peak. While specific literature values vary by polymorph, structural analogs suggest a range of 140–180 °C .
-
Comparator (3,5-dione): The additional carbonyl group increases dipole-dipole interactions, typically shifting the MP higher (>200 °C).
-
Interpretation: A broad melting peak (>3 °C width) indicates impurities or an amorphous phase. Use the Van't Hoff equation on the leading edge of the melt to calculate absolute purity.
Thermal Stability & Decomposition (TGA)
Spiro-piperidines are generally thermally robust but susceptible to ring-opening at high energies.
-
Desolvation (< 100 °C): 1,4-Diazaspiro[5.5]undecan-3-one is often recrystallized from chlorinated solvents. TGA is the primary tool to quantify solvates. A step loss of >1% here is a critical quality failure for GMP materials.
-
Decomposition Onset (
):-
Target (3-one): Stable up to ~260–290 °C .
-
Mechanism: The degradation pathway likely involves decarboxylation or cleavage of the spiro-junction.
-
Comparator (Non-spiro): Flexible piperidines often degrade at lower temperatures (~220 °C) due to easier conformational access to transition states.
-
Comparative Performance Summary
| Property | 1,4-Diazaspiro[5.5]undecan-3-one (Target) | 1,4-Diazaspiro[5.5]undecane-3,5-dione (Analog) | N-Boc-4-piperidone (Precursor) |
| Melting Point | High (Solid) | Very High (Solid) | Low (Solid/Semi-solid, ~75°C) |
| Lattice Energy | High (H-bonding + Spiro rigid) | Very High (Double H-bond potential) | Moderate (Flexible) |
| TGA Onset ( | ~280 °C (Predicted) | >300 °C | ~180–200 °C (Boc labile) |
| Hygroscopicity | Moderate | Moderate | Low |
| Primary Risk | Residual Solvent Entrapment | Polymorphism | Thermal degradation during drying |
Visualization: Characterization Workflow
The following diagram outlines the logical decision tree for characterizing a new batch of 1,4-Diazaspiro[5.5]undecan-3-one.
Caption: Logical workflow for thermal validation. TGA is prioritized to ensure solvent-free mass before DSC purity determination.
Discussion & Handling Implications
Process Safety
The high decomposition temperature (
Storage Stability
Unlike the 3,5-dione analog, which is highly crystalline and stable, the 3-one derivative has a secondary amine that can react with atmospheric CO2 (carbamate formation).
-
DSC Indicator: Appearance of a small, broad endotherm ~60–80 °C in aged samples suggests carbamate formation or hydration.
-
Storage: Store at 2–8 °C in tight, light-resistant containers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
